2-Chloro-3-cyanobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGQIWGZGMFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474819 | |
| Record name | 2-Chloro-3-cyanobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165187-24-6 | |
| Record name | 2-Chloro-3-cyanobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-cyanobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety information, and a plausible synthetic route, presented in a format tailored for scientific and research applications.
Core Properties and Identification
This compound is an aromatic compound characterized by the presence of chloro, cyano, and aldehyde functional groups on a benzene ring.
CAS Number: 165187-24-6[1][2][3][4][5]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₄ClNO[1][3] |
| Molecular Weight | 165.58 g/mol [1][6] |
| Appearance | Off-white solid (typical) |
| Melting Point | 75 - 78 °C |
| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Flash Point | 105.5 ± 21.8 °C[1] |
Synthesis and Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature, a patented method outlines its preparation from 2-chloro-3-cyano-toluene.[2] This process involves the conversion of the toluene derivative to a benzal bromide intermediate, which is then converted to the final aldehyde.
A generalized experimental workflow for such a synthesis is depicted below.
Safety and Handling
This compound is classified as a hazardous substance. The following tables summarize the key hazard and precautionary statements.
Hazard Information
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Acute toxicity, Dermal | Category 4 |
| Acute toxicity, Inhalation | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2 |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |
GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H312 | Harmful in contact with skin. |
| Hazard | H332 | Harmful if inhaled. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is primarily as an intermediate in the development of:
-
Antifungal agents
-
Antibacterial drugs
-
Anti-inflammatory medications
-
Herbicides
-
Pesticides
The presence of multiple reactive sites on the molecule allows for diverse chemical modifications, making it a versatile precursor for more complex molecular architectures.
Signaling Pathways and Biological Activity
Based on available public domain information, there are no specific biological signaling pathways that have been identified to directly involve this compound. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active molecules. The final compounds synthesized from this intermediate may interact with various biological pathways, but the direct biological activity of this compound itself is not well-documented.
The logical relationship of its application is illustrated in the following diagram.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. HU219356B - 2-chloro-3-cyano-benzaldehyde and process for it's preparation - Google Patents [patents.google.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 165187-24-6 [chemicalbook.com]
- 6. JP2000178241A - Production of cyanobenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-Chloro-3-cyanobenzaldehyde (also known as 2-chloro-3-formylbenzonitrile). This bifunctional aromatic compound serves as a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic molecules relevant to drug discovery and materials science.
Molecular Structure and Physicochemical Properties
This compound possesses a benzene ring substituted with a chloro group at position 2, a cyano group at position 3, and a formyl (aldehyde) group at position 1. The presence of these three functional groups imparts a unique reactivity profile to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 165187-24-6 | [1][2] |
| Molecular Formula | C₈H₄ClNO | [1][2] |
| Molecular Weight | 165.58 g/mol | [1] |
| Appearance | Yellow to brown solid | [1] |
| Boiling Point | 250.9 ± 20.0 °C (Predicted) | [1][2] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Synthesis of this compound
Experimental Protocol: Generalized Synthesis
Objective: To synthesize this compound from 2-chloro-3-cyano-toluene.
Materials:
-
2-chloro-3-cyano-toluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Inert solvent (e.g., carbon tetrachloride)
-
Silver nitrate or a strong acid for hydrolysis
-
Appropriate workup and purification reagents
Procedure:
-
Bromination: Dissolve 2-chloro-3-cyano-toluene in an inert solvent. Add N-Bromosuccinimide and a catalytic amount of a radical initiator. Reflux the mixture with irradiation from a sunlamp or a tungsten lamp to facilitate the radical chain reaction. Monitor the reaction progress by TLC or GC.
-
Workup: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Hydrolysis: Remove the solvent under reduced pressure. The resulting crude benzal bromide can be hydrolyzed to the aldehyde by heating in the presence of an aqueous acid or by treatment with silver nitrate in an aqueous solvent.
-
Purification: After hydrolysis, the crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
References
An In-depth Technical Guide to the Predicted Properties of 2-Formyl-6-chlorobenzonitrile
Introduction
2-Formyl-6-chlorobenzonitrile is a bifunctional aromatic compound containing a nitrile, a formyl (aldehyde), and a chloro substituent on a benzene ring. The unique arrangement of these functional groups suggests its potential as a versatile intermediate in the synthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inductive effect of the chlorine atom, is expected to significantly influence the reactivity of the aromatic ring and the functional groups themselves.
Predicted Physicochemical Properties
The following table summarizes the known properties of compounds structurally related to 2-formyl-6-chlorobenzonitrile to provide an estimated profile for the target molecule.
| Property | 2-Chlorobenzonitrile | 2-Formylbenzonitrile (2-Cyanobenzaldehyde) | 2,6-Dichlorobenzaldehyde | Predicted: 2-Formyl-6-chlorobenzonitrile |
| Molecular Formula | C₇H₄ClN[1][2] | C₈H₅NO | C₇H₄Cl₂O | C₈H₄ClNO |
| Molecular Weight | 137.57 g/mol [1][2] | 131.13 g/mol | 175.00 g/mol | ~165.56 g/mol |
| Appearance | Light yellow to colorless crystalline powder[3] | - | - | Likely a crystalline solid |
| Melting Point | 43-46 °C[3][4] | 96-98 °C | 69-71 °C | Estimated 70-100 °C |
| Boiling Point | 232 °C[3][4] | - | 247-249 °C | Estimated > 230 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents[3] | - | - | Expected to have low water solubility and good solubility in common organic solvents. |
Proposed Synthetic Pathways
As 2-formyl-6-chlorobenzonitrile is not commercially available, a synthetic route would need to be developed. A plausible approach could involve the formylation of 2-chlorobenzonitrile or the cyanation of a suitable dichlorobenzaldehyde derivative.
Caption: Proposed synthetic routes to 2-formyl-6-chlorobenzonitrile.
This protocol is adapted from general procedures for the ortho-formylation of aromatic compounds.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. 2-Chlorobenzonitrile is added, followed by the slow, dropwise addition of a solution of lithium diisopropylamide (LDA) in THF. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The solution is stirred for an additional 2-3 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-formyl-6-chlorobenzonitrile.
Predicted Chemical Reactivity
The reactivity of 2-formyl-6-chlorobenzonitrile is dictated by its three functional groups. The aldehyde can undergo nucleophilic addition, the nitrile can be hydrolyzed or reduced, and the aromatic ring is susceptible to nucleophilic aromatic substitution, albeit deactivated by the electron-withdrawing groups.
Caption: Predicted chemical reactivity of 2-formyl-6-chlorobenzonitrile.
-
Formyl Group: The aldehyde functionality is expected to be reactive towards nucleophiles. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines.
-
Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to a primary amine. The electron-deficient nature of the aromatic ring may influence its participation in cycloaddition reactions.
-
Aromatic Ring: The presence of three electron-withdrawing groups (formyl, nitrile, and chloro) deactivates the ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly at the position occupied by the chlorine atom.
Predicted Spectral Data
The following are predicted key features in the NMR and IR spectra of 2-formyl-6-chlorobenzonitrile, based on data from analogous compounds.
Table of Predicted Spectral Data
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aldehydic proton (CHO) signal around δ 10.0-10.5 ppm. - Aromatic protons in the region of δ 7.5-8.0 ppm, showing complex splitting patterns due to ortho and meta coupling. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Nitrile carbon (C≡N) signal around δ 115-120 ppm. - Aromatic carbons in the region of δ 120-140 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. - C≡N stretching vibration for the nitrile at ~2220-2240 cm⁻¹. - C-Cl stretching vibration around 700-800 cm⁻¹. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. |
Safety and Handling
No specific safety data exists for 2-formyl-6-chlorobenzonitrile. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Halogenated benzonitriles and benzaldehydes can be irritants to the skin, eyes, and respiratory tract.
References
- 1. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
- 3. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Safety of 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety information for 2-Chloro-3-cyanobenzaldehyde. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Introduction
This compound is an aromatic aldehyde containing chloro and cyano functional groups. These reactive moieties make it a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its safety profile is paramount for ensuring safe handling and use in research and development settings. This guide synthesizes available data on the hazards, safe handling procedures, and toxicological properties of this compound, providing a technical resource for laboratory and drug development professionals.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the first step in a comprehensive safety assessment. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 165187-24-6 | [2][3] |
| Molecular Formula | C₈H₄ClNO | [2] |
| Molecular Weight | 165.58 g/mol | [2] |
| Appearance | Light yellow powder | |
| Melting Point | 75 - 78 °C (167 - 172 °F) | |
| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg | [2] |
| Flash Point | 105.5 ± 21.8 °C | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |
| LogP | 1.83 | [2] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
Precautionary Measures and First Aid
A proactive approach to safety is crucial when handling this compound. The following tables summarize the recommended precautionary statements and first aid measures.
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | After inhalation: fresh air. |
| Skin Contact | In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. |
| Eye Contact | After eye contact: rinse out with plenty of water. Call in ophthalmologist. Remove contact lenses. |
| Ingestion | After swallowing: immediately make victim drink water (two glasses at most). Consult a physician. |
Toxicological Information
Mechanism of Irritation (Proposed)
The irritant effects of this compound are likely due to its electrophilic nature, allowing it to react with nucleophilic biomolecules in tissues.
Caption: Proposed mechanism of irritation for this compound.
Experimental Protocols for Hazard Assessment
The hazard classifications for skin and eye irritation are typically determined using standardized in vivo or in vitro test methods. The following sections describe the general methodologies for these tests as outlined by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation)
This in vitro method uses a reconstituted human epidermis model to assess the potential of a substance to cause skin irritation.
References
Commercial Sourcing and Experimental Considerations for 2-Chloro-3-cyanobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-Chloro-3-cyanobenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Additionally, this guide outlines a representative experimental protocol for the synthesis of a structurally similar compound, offering a practical reference for laboratory applications in the absence of a publicly detailed protocol for the target molecule. A standardized workflow for the procurement of such specialty chemicals is also presented to aid in research planning and execution.
Commercial Suppliers of this compound
The acquisition of high-purity starting materials is crucial for the success of any synthetic endeavor. This compound (CAS No: 165187-24-6) is available from a range of commercial suppliers, catering to various research and development needs. The following table summarizes key information from several suppliers.[1][2][3][4][5][6][7] Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Location | Purity | Available Quantities |
| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | 98% | Inquiry for 100g, 1kg, 100kg, 1000kg |
| Shanghai Jizhi Biochemical Technology Co., Ltd | Shanghai, China | 95.0% | 250mg, 1g, 5g |
| Shanghai Nianxing Industrial Co., Ltd | Shanghai, China | 95.0% | Check with supplier |
| AstaTech (Chengdu) BioPharmaceutical Corp. | Chengdu, China | 98% | Gram to ton level |
| PharmaBlock Sciences (Nanjing), Inc. | Nanjing, China | Not Specified | Inquire with supplier |
| Adamas Reagent, Ltd. | Not Specified | Not Specified | Inquire with supplier |
| Beijing Eternalchem Co,. Ltd. | Beijing, China | Not Specified | Inquire with supplier |
| Green Chempharm, Inc. | Bardonia, NY, USA | Not Specified | Inquire with supplier |
| SynQuest Laboratories, Inc. | Alachua, FL, USA | Not Specified | Inquire with supplier |
Procurement Workflow for Specialty Chemicals
The process of acquiring specialty chemicals for research and development involves a series of logical steps to ensure timely delivery, compliance with safety regulations, and proper documentation. The following diagram illustrates a typical procurement workflow.
Experimental Protocol: A Representative Synthesis of a Substituted Cyanobenzaldehyde
Reaction: Palladium-Catalyzed Cyanation of 3-Bromobenzaldehyde
Materials:
-
3-Bromobenzaldehyde
-
Zinc cyanide (Zn(CN)₂)
-
Palladium on carbon (Pd/C) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAC), degassed
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., argon), add 3-bromobenzaldehyde.
-
Reagent Addition: To the flask, add zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd/C (2 mol%) or Pd₂(dba)₃, and a ligand like dppf (4 mol%).
-
Solvent Addition: Add a degassed solvent such as N,N-dimethylacetamide (DMAC) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyanobenzaldehyde.
-
Signaling Pathways and Logical Relationships
The synthesis of complex molecules often involves a series of interconnected reactions. The following diagram illustrates a generalized synthetic pathway from a substituted toluene to a cyanobenzaldehyde, a common route for this class of compounds.
References
- 1. This compound | CAS#:165187-24-6 | Chemsrc [chemsrc.com]
- 2. This compound | 165187-24-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. astatechdd.lookchem.com [astatechdd.lookchem.com]
- 5. CAS # 165187-24-6, 2-Chloro-3-formylbenzonitrile, this compound - chemBlink [chemblink.com]
- 6. molbase.com [molbase.com]
- 7. chemcd.com [chemcd.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Characterization of 2-Chloro-3-cyanobenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-3-cyanobenzaldehyde (C₈H₄ClNO, CAS #165187-24-6), a substituted aromatic aldehyde of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established analytical principles, alongside generalized experimental protocols for its characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehydic H | ~10.4 | Singlet | - | 1H |
| Aromatic H (H-6) | ~8.0 | Doublet of Doublets | J ≈ 8.0, 1.5 | 1H |
| Aromatic H (H-4) | ~7.9 | Doublet of Doublets | J ≈ 7.5, 1.5 | 1H |
| Aromatic H (H-5) | ~7.6 | Triplet | J ≈ 7.8 | 1H |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~188 |
| Aromatic C-Cl | ~138 |
| Aromatic C-CHO | ~135 |
| Aromatic C-H (C-6) | ~134 |
| Aromatic C-H (C-4) | ~132 |
| Aromatic C-H (C-5) | ~129 |
| Aromatic C-CN | ~116 |
| C≡N (Nitrile) | ~115 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | 2850 - 2750 | Weak (often two bands) |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, sharp |
| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong, sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 165/167 | ~100 / ~33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 164/166 | Moderate | [M-H]⁺ |
| 136/138 | Moderate | [M-CHO]⁺ |
| 101 | High | [M-CHO-Cl]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and allow the sample to equilibrate to the probe temperature (typically 298 K).
-
¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a synthesized compound like this compound.
The Synthetic Versatility of 2-Chloro-3-cyanobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-3-cyanobenzaldehyde is a bifunctional aromatic compound poised as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an electrophilic aldehyde, a nucleophilic cyano group, and a strategically positioned chlorine atom, offers a rich platform for the construction of diverse and complex molecular architectures. This technical guide explores the potential applications of this compound in the synthesis of valuable heterocyclic scaffolds, providing a detailed overview of key reactions, experimental protocols, and quantitative data to support further research and development in medicinal chemistry and materials science.
Core Applications in Heterocyclic Synthesis
The strategic arrangement of reactive sites in this compound makes it an ideal precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. Key applications include its use in the Gewald reaction for the synthesis of polysubstituted thiophenes and as a precursor in multi-step sequences for the preparation of quinolines and quinazolinones.
Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of 2-aminothiophenes from an aldehyde or ketone, an active methylene compound, and elemental sulfur, typically in the presence of a basic catalyst.[1][2][3] this compound serves as the aldehyde component in this reaction, leading to the formation of highly functionalized thiophenes with potential applications in medicinal chemistry.[3][4]
Reaction Scheme:
The general scheme for the Gewald reaction involving this compound is depicted below. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[5]
Figure 1: General workflow for the Gewald reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-chloro-3-cyanophenyl)-5-substituted-thiophene-3-carboxylate
This protocol is a representative example of the Gewald reaction using this compound.
-
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
A cyclic ketone (e.g., cyclohexanone)
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of this compound (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add the cyclic ketone (10 mmol) and elemental sulfur (12 mmol).
-
Add morpholine (2 mmol) to the mixture.
-
Stir the reaction mixture at 50-60°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-aminothiophene derivative.
-
Quantitative Data:
The yields of the Gewald reaction are generally good, though they can be influenced by the nature of the active methylene compound and the ketone used.
| Active Methylene Compound | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Cyclohexanone | L-Proline | DMF | 60 | 2-4 | ~84[2] |
| Ethyl Cyanoacetate | Cyclopentanone | Piperidinium Borate | Ethanol | 100 | 0.5-1 | >90[4] |
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic method for the preparation of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] While this compound itself is not a direct precursor for this reaction due to the lack of an amino group, it can be readily converted to a suitable 2-amino derivative. The subsequent Friedländer annulation would lead to the formation of highly substituted quinolines.
Logical Workflow for Quinoline Synthesis:
Figure 2: A logical pathway for quinoline synthesis.
Experimental Considerations:
The initial step would involve the introduction of a nitro group ortho to the aldehyde, followed by its reduction to an amine. This 2-amino-3-chlorobenzaldehyde derivative can then be subjected to the Friedländer reaction.
-
Step 1: Synthesis of the 2-Amino Precursor (Hypothetical):
-
Nitration of a suitable precursor to introduce a nitro group at the 2-position.
-
Reduction of the nitro group to an amine using standard conditions (e.g., Fe/AcOH or catalytic hydrogenation).[8]
-
-
Step 2: Friedländer Annulation:
-
Materials:
-
2-Amino-3-chloro-X-cyanobenzaldehyde derivative
-
Ketone (e.g., acetone, cyclohexanone)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)[6]
-
Solvent (e.g., toluene, ethanol)
-
-
Procedure:
-
A mixture of the 2-aminoaryl aldehyde (1 equivalent) and the ketone (1.1-1.5 equivalents) is dissolved in a suitable solvent.
-
A catalytic amount of the acid or base is added.
-
The reaction is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
-
Expected Products:
This synthetic route would provide access to novel 8-chloro-7-cyano-substituted quinolines, a scaffold of interest in medicinal chemistry.
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[9][10] While a direct one-step synthesis from this compound is not typical, it can serve as a precursor for the synthesis of the necessary anthranilamide intermediate.
Logical Workflow for Quinazolin-4(3H)-one Synthesis:
Figure 3: A plausible route to quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from a Benzamide Precursor
This protocol outlines a general method starting from a 2-halobenzamide, which could be derived from this compound.[11]
-
Materials:
-
2-Chlorobenzamide derivative (derived from this compound)
-
A nitrile (R-CN)
-
Copper(II) acetate (Cu(OAc)₂) (catalyst)
-
Potassium tert-butoxide (t-BuOK) (base)
-
tert-Butanol (t-BuOH) (solvent)
-
-
Procedure:
-
A mixture of the 2-chlorobenzamide (1.0 mmol), the nitrile (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and t-BuOK (2.0 mmol) in t-BuOH (3.0 mL) is stirred in a sealed tube.
-
The reaction is heated at a specified temperature (e.g., 120°C) for a designated time (e.g., 24 h).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the desired quinazolin-4(3H)-one.
-
Quantitative Data:
The yields for this type of reaction are generally moderate to good, depending on the specific substrates used.
| 2-Halobenzamide | Nitrile | Yield (%) |
| 2-Bromobenzamide | Benzonitrile | 80[11] |
| 2-Iodobenzamide | Acetonitrile | 75[11] |
Table 2: Representative yields for the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides.[11] Note that 2-chlorobenzamides were reported to be unreactive under these specific conditions, suggesting that alternative methodologies might be necessary for a precursor derived from this compound.[11]
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its application in the Gewald reaction provides a direct route to highly substituted 2-aminothiophenes. Furthermore, through strategic functional group transformations, it can serve as a key precursor for the synthesis of complex quinoline and quinazolinone scaffolds. The experimental outlines and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand the synthetic utility of this valuable chemical entity. Further investigation into the direct application of this compound in these and other multicomponent reactions is warranted and holds significant potential for the discovery of novel compounds with interesting biological and material properties.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone - Google Patents [patents.google.com]
- 11. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-Chloro-3-cyanobenzaldehyde. This molecule is of significant interest in synthetic organic chemistry and drug discovery due to its unique electronic and steric properties conferred by the ortho-chloro and meta-cyano substituents. This document details the enhanced electrophilicity of the carbonyl carbon, outlines key transformations such as nucleophilic additions, oxidations, and reductions, and provides representative experimental protocols. The influence of the electron-withdrawing substituents on reaction pathways is discussed, and quantitative data from analogous systems are presented to guide synthetic planning. Diagrams of key reaction mechanisms and experimental workflows are included to provide visual clarity.
Introduction: Molecular Structure and Electronic Properties
This compound is an aromatic aldehyde featuring two potent electron-withdrawing groups on the benzene ring. The electronic properties of these substituents have a profound impact on the reactivity of the aldehyde group.
-
Aldehyde Group (-CHO): The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. This electrophilicity is the primary driver of its reactivity.
-
Chloro Group (-Cl): Located at the ortho position, the chloro group exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon. While it has a weak deactivating resonance effect (+R), the inductive effect is dominant in influencing the reactivity of the adjacent aldehyde.
-
Cyano Group (-CN): Positioned meta to the aldehyde, the cyano group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This further enhances the electrophilic character of the carbonyl carbon.
The synergistic electron-withdrawing nature of both the chloro and cyano groups makes the aldehyde in this compound exceptionally reactive towards nucleophiles compared to unsubstituted benzaldehyde. This heightened reactivity is a key feature for its utility in the synthesis of complex molecules.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it a versatile substrate for a variety of organic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes. The electron-deficient carbonyl carbon of this compound is highly susceptible to attack by nucleophiles.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[1][2] Due to the electron-withdrawing substituents, this compound is an excellent substrate for this reaction, typically proceeding with high yields and short reaction times.[3]
Table 1: Representative Conditions for Knoevenagel Condensation of Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | 10 min | 92 | [4] |
| 4-Cyanobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | 10 min | 98 | [3] |
| 3-Cyanobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2 h | High | [5] |
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides.[6] this compound can readily undergo olefination via the Wittig reaction. The use of stabilized ylides generally favors the formation of (E)-alkenes.[6]
Table 2: Representative Conditions for Wittig-type Reactions of Aromatic Aldehydes
| Aldehyde | Ylide/Phosphonate | Base | Solvent | Time | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | 2 h | Not specified | Not specified | [7] |
| Aromatic Aldehyde | Triethyl phosphonoacetate | NaH | THF | 2-16 h | High | >95:5 | |
| Benzaldehyde | Bromoacetonitrile / PPh₃ | Sat. NaHCO₃ | Water | 1-3 h | 56.9 | 58.8:41.2 | [8] |
Reduction of the Aldehyde Group
The aldehyde group of this compound can be selectively reduced to a primary alcohol (2-Chloro-3-cyanobenzyl alcohol) using mild reducing agents like sodium borohydride (NaBH₄).[9] Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the cyano group.
Table 3: Conditions for the Reduction of Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | NaBH₄ / Wet Al₂O₃ | Solvent-free | Room Temp. | 15 min | 99 | [1] |
| General Aldehydes | NaBH₄ | Ethanol | Not specified | Not specified | High | [10] |
Oxidation of the Aldehyde Group
The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-Chloro-3-cyanobenzoic acid). A variety of oxidizing agents can be employed for this transformation.[11]
Table 4: Conditions for the Oxidation of Aldehydes
| Aldehyde | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Oxone | Not specified | Mild | High | [11] |
| Benzaldehyde | Fe(NO₃)₃ | Water | 200 °C, 2 h | 98 | [12] |
| Aromatic Aldehydes | N-hydroxyphthalimide (NHPI) / O₂ | Organic or Water | Mild | High | [11] |
Applications in Pharmaceutical and Heterocyclic Synthesis
The versatile reactivity of the aldehyde group, in conjunction with the other functional groups, makes this compound a valuable building block in medicinal chemistry. It serves as a precursor for the synthesis of various heterocyclic scaffolds of pharmaceutical interest. For instance, related 2-cyanobenzaldehydes are extensively used in the synthesis of isoindolinones.[13] Furthermore, the structural motif is amenable to the construction of quinazolines, a privileged scaffold in drug discovery, following transformation of the aldehyde and cyano groups.[14]
Experimental Protocols (Representative)
The following protocols are adapted from literature procedures for structurally similar compounds and should be optimized for this compound.
Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol is based on a general procedure for the DABCO-catalyzed Knoevenagel condensation.[3]
-
Materials: this compound (10 mmol), Ethyl cyanoacetate (12 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol), N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), Water (3 mL), Diethyl ether, Brine.
-
Procedure:
-
Prepare the solvent-promoter system by mixing 3 g of [HyEtPy]Cl with 3 mL of water in a round-bottom flask.
-
Add this compound (10 mmol) and ethyl cyanoacetate (12 mmol) to the solvent system.
-
Add DABCO (20 mmol) to the stirred mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).
-
Wash the combined organic phases with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
-
Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
This protocol is adapted from a general procedure for the Wittig reaction of chlorobenzaldehydes.[7]
-
Materials: this compound (50 mg), (Carbethoxymethylene)triphenylphosphorane (1.2 mol equivalents), Dichloromethane (3 mL), Diethyl ether, Hexanes.
-
Procedure:
-
Dissolve this compound (50 mg) in dichloromethane (3 mL) in a vial with a magnetic stirrer.
-
Add the ylide portion-wise while stirring.
-
Stir at room temperature for approximately 2 hours, monitoring the reaction by TLC.
-
Upon completion, evaporate the dichloromethane with a stream of nitrogen.
-
Dissolve the residue in 25% diethyl ether in hexanes (2-3 mL).
-
Purify the crude product by microscale wet column chromatography to isolate the alkene product.
-
Reduction with Sodium Borohydride
This protocol is a general method for the reduction of aromatic aldehydes.[1]
-
Materials: this compound (1 mmol), Sodium borohydride (1 mmol), Wet Alumina (1 g), Dichloromethane.
-
Procedure:
-
In a round-bottom flask, mix wet alumina (1 g), this compound (1 mmol), and sodium borohydride (1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion (typically 15-30 minutes), wash the mixture with dichloromethane (3 x 8 mL).
-
Dry the combined organic washings over anhydrous Na₂SO₄ and evaporate the solvent to yield 2-Chloro-3-cyanobenzyl alcohol.
-
Oxidation to 2-Chloro-3-cyanobenzoic Acid
This protocol is based on a green oxidation method using an organocatalyst and oxygen.[11]
-
Materials: this compound (1 mmol), N-hydroxyphthalimide (NHPI) (5 mol%), Acetonitrile or Water (solvent), Oxygen balloon.
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add NHPI (5 mol%).
-
Fit the flask with an oxygen-filled balloon.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase and evaporate the solvent. Purify the resulting carboxylic acid by recrystallization or column chromatography.
-
Conclusion
The aldehyde group in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-chloro and meta-cyano substituents. This enhanced reactivity makes it a valuable and versatile intermediate for the synthesis of complex organic molecules, including heterocycles of pharmaceutical importance. Standard synthetic transformations such as Knoevenagel condensations, Wittig reactions, reductions, and oxidations can be readily applied, often with high efficiency. The protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for the utilization of this compound in research and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 12. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-Chloro-3-cyanobenzaldehyde in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-cyanobenzaldehyde. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for its determination. Understanding the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is crucial for process optimization, purification, and formulation development.[1]
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₈H₄ClNO.[2] Its structure consists of a benzene ring substituted with a chlorine atom, a cyano group, and a formyl (aldehyde) group. This combination of functional groups makes it a versatile building block in organic synthesis.
Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₄ClNO |
| Molecular Weight | 165.58 g/mol [2] |
| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg[2] |
| Flash Point | 105.5 ± 21.8 °C[2] |
| Density | 1.3 ± 0.1 g/cm³[2] |
Qualitative Solubility Profile
While specific quantitative data is scarce, the chemical structure of this compound suggests it is likely to be sparingly soluble or insoluble in water. This is a common characteristic for many aromatic aldehydes.[3] Based on the general solubility of related compounds like 2-chlorobenzaldehyde and 3-cyanobenzaldehyde, it is anticipated to be soluble in a range of common organic solvents.[4] For instance, 3-cyanobenzaldehyde is noted to be soluble in solvents like ethanol, which is often used in synthesis procedures involving this compound.[4]
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is necessary. The following are established methods for quantifying the solubility of a solid organic compound like this compound.
3.1. Gravimetric Method
This is a fundamental and direct method for determining solubility.
-
Principle: A saturated solution is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the residual solid is measured.
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Equilibration: Place the sealed container in a constant temperature bath and agitate it for a sufficient period to allow the system to reach equilibrium.
-
Sample Withdrawal: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.
-
Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L))
-
3.2. UV-Visible Spectrophotometry
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is often faster than the gravimetric method.
-
Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength and using a calibration curve based on the Beer-Lambert law.
-
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions and Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.
-
Prepare and Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method. After equilibration, filter the supernatant to remove any undissolved solid.
-
Dilution and Measurement: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.
-
3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.
-
Principle: The concentration of the compound in a saturated solution is determined by comparing its peak area in an HPLC chromatogram to the peak areas of standard solutions of known concentrations.
-
Procedure:
-
Develop an HPLC Method: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that gives a sharp, well-resolved peak for this compound.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.
-
Prepare and Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method. Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm).
-
Dilution and Injection: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility of the original saturated solution, accounting for the dilution.
-
3.4. Automated Methods
Modern laboratory instruments can automate the process of solubility determination, significantly increasing throughput.[5]
-
Crystal16 and Crystalline Instruments: These instruments can measure solubility curves by monitoring the cloud point (the temperature at which a solid first appears upon cooling a solution) and the clear point (the temperature at which the last solid dissolves upon heating).[5][6] They use turbidity probes or particle view cameras to detect the solid phase.[5][6] This allows for the rapid determination of solubility at different temperatures, generating a solubility curve.[6][7]
Data Presentation
All quantitative solubility data obtained from the experimental methods described above should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Common Organic Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility (g/L) | Method Used |
| Example: Ethanol | 25 | Data to be determined | Gravimetric |
| Example: Acetone | 25 | Data to be determined | HPLC |
| Example: Toluene | 25 | Data to be determined | UV-Vis |
| Example: Ethyl Acetate | 25 | Data to be determined | Gravimetric |
| Example: Dichloromethane | 25 | Data to be determined | HPLC |
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS#:165187-24-6 | Chemsrc [chemsrc.com]
- 3. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. youtube.com [youtube.com]
- 7. Solubility determination and crystallization [huber-online.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-cyanobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-Chloro-3-cyanobenzaldehyde and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details established synthetic methodologies, including reaction mechanisms and experimental protocols, and presents quantitative data in a structured format for ease of comparison.
Introduction
This compound, also known as 2-chloro-3-formylbenzonitrile, is a bifunctional aromatic compound featuring a reactive aldehyde group, a nitrile moiety, and a chloro substituent. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, including quinolines, isoindolinones, and other pharmacologically active scaffolds. The strategic placement of the chloro, cyano, and aldehyde groups allows for sequential and diverse chemical transformations, making it a versatile intermediate in the development of novel therapeutic agents and functional materials.
Synthetic Pathways
Several synthetic strategies can be employed for the preparation of this compound. The most prominent and versatile methods include the Sandmeyer reaction starting from an appropriate amino precursor and the oxidation of a corresponding methyl or benzyl bromide derivative.
Sandmeyer Reaction from 2-Amino-6-chlorobenzaldehyde
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an arylamine to an aryl halide or pseudohalide via a diazonium salt intermediate.[1][2] This approach is particularly useful for introducing a cyano group onto the aromatic ring.
The overall transformation involves two key steps:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a cyanide ion.[3][4]
Reaction Scheme:
Caption: Sandmeyer reaction pathway for this compound.
Oxidation of 2-Chloro-3-cyanotoluene Derivatives
An alternative route involves the oxidation of the methyl group of 2-chloro-3-cyanotoluene. A Hungarian patent describes a process where 2-chloro-3-cyano-toluene is first converted to the corresponding benzal bromide, which is subsequently hydrolyzed to the aldehyde.[5]
This two-step process can be summarized as follows:
-
Bromination: The methyl group is subjected to free-radical bromination to form a dibromomethyl group (benzal bromide).
-
Hydrolysis: The benzal bromide is then hydrolyzed, typically in the presence of a silver salt catalyst in a suitable solvent, to yield the desired aldehyde.[5]
Reaction Scheme:
Caption: Synthesis via oxidation of a toluene derivative.
Experimental Protocols
The following sections provide detailed, generalized experimental procedures for the synthesis of this compound.
Protocol for Sandmeyer Reaction
This protocol is a generalized procedure based on established methodologies for the Sandmeyer reaction.
Materials:
-
2-Amino-6-chlorobenzaldehyde
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-chlorobenzaldehyde in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide test for excess nitrous acid.
-
-
Preparation of the Cyanation Reagent:
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
-
-
Cyanation:
-
Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, a dilute sodium carbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Experimental Workflow:
Caption: General experimental workflow for the Sandmeyer reaction.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of benzonitrile derivatives via the Sandmeyer reaction. Please note that yields can vary significantly based on the specific substrate and reaction conditions.
| Parameter | Value/Range | Notes |
| Starting Material | 2-Amino-6-chlorobenzaldehyde | - |
| Key Reagents | NaNO₂, HCl, CuCN | - |
| Reaction Temperature | 0-5 °C (Diazotization) | Critical for stability of diazonium salt. |
| 50-60 °C (Cyanation) | To drive the reaction to completion. | |
| Typical Yield | 40-70% | Highly dependent on substrate and purity of reagents. |
| Purity (after purification) | >95% | Achievable with standard purification techniques. |
Conclusion
The synthesis of this compound derivatives is achievable through established synthetic methodologies, with the Sandmeyer reaction being a particularly versatile and accessible laboratory method. The successful synthesis of these compounds opens avenues for the development of novel molecules with potential applications in medicinal chemistry and materials science. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving good yields and high purity. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of these important chemical intermediates.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. *For 2 Mark each: Sandmeyer reaction | Filo [askfilo.com]
- 5. HU219356B - 2-chloro-3-cyano-benzaldehyde and process for it's preparation - Google Patents [patents.google.com]
In-Depth Technical Guide: Biological Activity Screening of 2-Chloro-3-cyanobenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 2-chloro-3-cyanobenzaldehyde analogs, with a primary focus on their anticancer and antimicrobial properties. This document details the synthesis of these compounds, experimental protocols for their biological evaluation, quantitative activity data, and insights into their potential mechanisms of action.
Introduction
This compound and its analogs, particularly those based on the 2-chloroquinoline-3-carbaldehyde scaffold, represent a class of heterocyclic compounds of significant interest in medicinal chemistry. These molecules have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. Their versatile synthesis and the potential for diverse functionalization make them attractive candidates for the development of novel therapeutic agents. This guide aims to provide researchers with a detailed resource for the synthesis, screening, and mechanistic evaluation of this promising class of compounds.
Synthesis of this compound Analogs
The primary synthetic route to this compound analogs, specifically the prevalent 2-chloroquinoline-3-carbaldehydes, is the Vilsmeier-Haack reaction.[1][2][3][4][5] This one-pot reaction typically involves the formylation of substituted acetanilides using a Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3][4] The reaction proceeds through the formation of an electrophilic iminium salt that attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and the formation of the quinoline ring system. Subsequent hydrolysis yields the desired 2-chloroquinoline-3-carbaldehyde.
The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a wide array of substituted analogs by starting with appropriately functionalized anilines to generate diverse acetanilides.[5] Further modifications of the aldehyde group, such as conversion to Schiff bases, hydrazones, or other derivatives, provide a rich library of compounds for biological screening.[6]
Experimental Protocols
This section details the standard methodologies for assessing the anticancer and antimicrobial activities of this compound analogs.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a dose-response manner) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.
Protocol:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Biological Activity Data
The following tables summarize the reported anticancer and antimicrobial activities of various 2-chloroquinoline-3-carbaldehyde derivatives, which are key analogs of this compound.
Table 1: Anticancer Activity of 2-Chloroquinoline-3-Carbaldehyde Analogs (IC₅₀ values in µM)
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline Hydrazide 22 | Neuroblastoma (SH-SY5Y) | Micromolar Potency | [1] |
| Quinoline Hydrazide 22 | Neuroblastoma (Kelly) | Micromolar Potency | [1] |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | Breast (MDA-MB-231) | 19.91 (72h) | [7] |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | Breast (MCF-7) | >50 | [7] |
| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | Pancreatic (DAN-G) | 1.23 | [8] |
| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | Lung (LCLC-103H) | 1.49 | [8] |
| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | Cervical (SISO) | 1.35 | [8] |
| 4,6-disubstituted 2-SQ derivative (3a) | Hepatocellular (HepG2) | ~7.7-9.8 µg/ml | [9] |
| 4,6-disubstituted 2-SQ derivative (3a) | Colorectal (HCT116) | ~7.7-9.8 µg/ml | [9] |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR Kinase | 0.00137 | [10] |
| 2-chloro-4-anilino-quinazoline (8o) | EGFR Kinase | Not specified | [6] |
| 2-chloro-4-anilino-quinazoline (8o) | VEGFR-2 Kinase | Not specified | [6] |
Table 2: Antimicrobial Activity of 2-Chloroquinoline-3-Carbaldehyde Analogs (MIC values in µg/mL)
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Hexahydro-[3,4′-biquinoline]-3′-carboxylate 7 | Not Specified | 6.25 | [3] |
| Schiff base of 2-chloro-3-formyl quinoline | E. coli | Not Specified | [5] |
| Schiff base of 2-chloro-3-formyl quinoline | S. aureus | Not Specified | [5] |
| 2-(4-methyl piperazin-1-yl)quinoline-3-carbaldehyde (81) | Not Specified | Not Specified | [3] |
| 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes (28d) | E. coli | High Activity | [3] |
| 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes (28d) | S. aureus | High Activity | [3] |
| 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes (28d) | B. spizizenii | High Activity | [3] |
| 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes (28d) | A. niger | High Activity | [3] |
Mechanisms of Action
The biological activities of this compound analogs are believed to be exerted through various molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest in cancer cells.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Several quinoline derivatives have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key molecular events include the activation of caspases (such as caspase-3 and caspase-9), the modulation of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio), and the release of cytochrome c from mitochondria.[11]
Cell Cycle Arrest
Uncontrolled cell proliferation is another fundamental characteristic of cancer. Analogs of this compound have been reported to interfere with the cell cycle progression, leading to cell cycle arrest at specific checkpoints, such as G1/S or G2/M phases.[1] This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis. The mechanism of cell cycle arrest often involves the inhibition of cyclin-dependent kinases (CDKs) or the upregulation of CDK inhibitors like p21 and p27.[1][12]
Enzyme Inhibition
Some quinoline-based compounds have been identified as potent inhibitors of various kinases that are crucial for cancer cell survival and proliferation. For instance, inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by quinazoline derivatives (structurally related to the compounds of interest) can block downstream signaling pathways that promote cell growth and division.[5][6][9][10]
Mandatory Visualizations
Experimental Workflows
Signaling Pathways
References
- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Cyclin-Dependent Kinase 1/2 for Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-3-cyanobenzaldehyde: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-cyanobenzaldehyde is a bifunctional aromatic compound featuring an electrophilic aldehyde group and a cyano moiety, ortho to a chloro substituent. This unique arrangement of functional groups makes it a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. The presence of the chloro, cyano, and aldehyde groups on a single benzene ring offers multiple reaction sites for cyclization and functionalization, enabling the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the utility of this compound as a building block for the synthesis of key heterocyclic systems, including quinolines, pyrimidromes, benzodiazepines, and thienopyridines.
Synthesis of Quinolines
A proposed pathway for the synthesis of a quinoline derivative from this compound is outlined below. This involves a reaction with an active methylene compound, such as a ketone, in the presence of a base or acid catalyst to facilitate the cyclization.
Logical Workflow for Quinoline Synthesis
Caption: Proposed Friedländer-type synthesis of quinolines.
Experimental Protocol (Analogous Friedländer Synthesis)
The following is a general protocol for the Friedländer synthesis, which can be adapted for this compound and a suitable active methylene compound.[3][4]
Materials:
-
2-Amino-6-chlorobenzonitrile (hypothetical precursor to 2-amino-3-cyanobenzaldehyde)
-
Ketone (e.g., acetone, cyclohexanone)
-
Base (e.g., potassium hydroxide, piperidine) or Acid (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the 2-aminoaryl aldehyde/ketone (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Add the catalyst (catalytic amount).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetone | KOH | Ethanol | 2-Methylquinoline | ~85 | [1] |
| 2-Aminobenzaldehyde | Cyclohexanone | p-TsOH | Toluene | 1,2,3,4-Tetrahydroacridine | ~90 | [1] |
Synthesis of Pyrimidines
Pyrimidine derivatives are of immense importance in medicinal chemistry, forming the core structure of many therapeutic agents.[5] The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, is a well-established method for the synthesis of dihydropyrimidinones.[6][7] Given its aldehyde functionality, this compound is a suitable candidate for this reaction.
Biginelli Reaction Workflow
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol (Biginelli Reaction)
The following is a general experimental protocol for the Biginelli reaction, which can be applied to this compound.[8][9]
Materials:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea or Thiourea (1.5 equivalents)
-
Acid catalyst (e.g., concentrated HCl, a few drops)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and urea (or thiourea).
-
Add ethanol as the solvent and a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture with stirring for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 91 | [9] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 94 | [9] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethyl 4-(3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~90 | [8] |
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive compounds with a wide range of therapeutic applications. The synthesis of benzodiazepines often involves the condensation of a 1,2-diamine with a suitable dicarbonyl compound or its equivalent. While direct synthesis from this compound is not extensively documented, a plausible route involves a multi-step synthesis where the aldehyde and cyano groups are transformed to set the stage for cyclization with a diamine. A hypothetical pathway could involve the reaction of this compound with a suitable nucleophile to introduce a second nitrogen-containing functionality, followed by cyclization.
Hypothetical Benzodiazepine Synthesis Pathway
Caption: A conceptual pathway for benzodiazepine synthesis.
Experimental Protocol (Analogous Benzodiazepine Synthesis)
The following protocol describes a general method for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones, which illustrates the type of cyclocondensation reaction that could be adapted for a derivative of this compound.[10][11]
Materials:
-
o-Phenylenediamine (1 equivalent)
-
Ketone (e.g., acetone, acetophenone) (2 equivalents)
-
Catalyst (e.g., H-MCM-22, acidic zeolite)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a stirred solution of o-phenylenediamine in acetonitrile, add the ketone.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
After completion, filter the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
| o-Phenylenediamine | Ketone | Catalyst | Solvent | Product | Yield (%) | Reference |
| o-Phenylenediamine | Acetone | H-MCM-22 | Acetonitrile | 2,4-Dimethyl-3H-1,5-benzodiazepine | 92 | [10] |
| o-Phenylenediamine | Acetophenone | H-MCM-22 | Acetonitrile | 2-Methyl-4-phenyl-3H-1,5-benzodiazepine | 95 | [10] |
Synthesis of Thienopyridines
Thienopyridines are a class of fused heterocyclic compounds that have gained significant attention due to their diverse biological activities, including antiplatelet and anticancer properties. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which can serve as precursors to thienopyridines.[12][13] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound, with its aldehyde group, is a suitable starting material for a Gewald-type synthesis.
Gewald Reaction for Thienopyridine Precursor Synthesis
Caption: Gewald reaction for the synthesis of a 2-aminothiophene precursor.
Experimental Protocol (Gewald Reaction)
The following is a general protocol for the Gewald reaction that can be adapted for this compound.[12][13]
Materials:
-
This compound (1 equivalent)
-
Active methylene nitrile (e.g., malononitrile) (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Base (e.g., morpholine, triethylamine) (catalytic amount)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene nitrile in the chosen solvent.
-
Add elemental sulfur and the base.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 2-aminothiophene derivative by recrystallization.
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Product | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | ~90 | [12] |
| Acetone | Ethyl cyanoacetate | Morpholine | Ethanol | Ethyl 2-amino-4-methylthiophene-3-carboxylate | ~85 | [13] |
This compound is a promising and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. Its unique combination of reactive functional groups allows for its participation in a range of classical and multicomponent reactions to form quinolines, pyrimidines, benzodiazepines, and thienopyridines. While direct, optimized protocols for some of these transformations are still emerging, the analogous reactions presented in this guide provide a strong foundation for further research and development. The exploration of the full synthetic potential of this compound is expected to lead to the discovery of novel heterocyclic compounds with diverse biological activities, contributing significantly to the fields of medicinal chemistry and drug discovery.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. chemijournal.com [chemijournal.com]
- 4. jptcp.com [jptcp.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. journals.iau.ir [journals.iau.ir]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline Derivatives
Topic: Synthesis of Quinolines from 2-Chloro-3-cyanobenzaldehyde Precursors Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[1][2] The 2-chloro-3-substituted quinoline scaffold is a particularly valuable intermediate for the synthesis of a wide array of functionalized and fused heterocyclic systems. While direct synthesis from this compound is not the most common route, the analogous quinoline core, 2-chloro-3-cyanoquinoline, is readily prepared from a more accessible precursor, 2-chloroquinoline-3-carbaldehyde.
This document provides detailed protocols for the synthesis of the foundational precursor, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction, its subsequent conversion to 2-chloro-3-cyanoquinoline, and the synthesis of exemplary derivatives such as Schiff bases and pyrazolo[3,4-b]quinolines. These derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications.[2][3]
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process, beginning with the formation of the quinoline ring, followed by functional group transformation and subsequent derivatization.
References
Application Notes and Protocols: Knoevenagel Condensation Reactions with 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction essential in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products.[1] 2-Chloro-3-cyanobenzaldehyde is a particularly reactive substrate for this condensation due to the presence of two electron-withdrawing groups (chloro and cyano), which enhance the electrophilicity of the carbonyl carbon. The resulting products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Notably, many derivatives synthesized via Knoevenagel condensation have shown significant potential as anticancer agents, targeting various cellular mechanisms including microtubule disruption and kinase inhibition.[1][2][3][4] These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, along with expected outcomes and potential applications in drug discovery.
Data Presentation
The following tables summarize the anticipated reaction conditions and outcomes for the Knoevenagel condensation of this compound with selected active methylene compounds. The expected high yields are based on the activating effect of the electron-withdrawing chloro and cyano groups on the benzaldehyde ring.
Table 1: Reaction with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Piperidine | Ethanol | Reflux | 2-4 | >90 |
| Ammonium Acetate | Acetic Acid | 100 | 1-2 | >90 |
| L-Proline | Ethanol | Room Temp | 6-8 | >85 |
Table 2: Reaction with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Piperidine | Ethanol | Reflux | 3-5 | >85 |
| DABCO | Acetonitrile | Reflux | 4-6 | >80 |
| Basic Alumina | Toluene | Reflux | 5-7 | >80 |
Table 3: Reaction with Barbituric Acid
| Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Piperidine | Ethanol | Reflux | 4-6 | >90 |
| Glycine | Water | 100 | 3-4 | >85 |
| Montmorillonite K-10 | Acetonitrile | Reflux | 6-8 | >80 |
Experimental Protocols
Protocol 1: Synthesis of 2-((2-Chloro-3-cyanophenyl)methylene)malononitrile
Materials:
-
This compound (1.66 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL, catalytic amount)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and malononitrile in 30 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-chloro-3-cyanophenyl)acrylate
Materials:
-
This compound (1.66 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.11 g, 1 mmol)
-
Acetonitrile (40 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound, ethyl cyanoacetate, and 40 mL of acetonitrile.
-
Add DABCO to the mixture and stir at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 3: Synthesis of 5-((2-Chloro-3-cyanophenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Materials:
-
This compound (1.66 g, 10 mmol)
-
Barbituric acid (1.28 g, 10 mmol)
-
Piperidine (0.1 mL, catalytic amount)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound and barbituric acid in 50 mL of ethanol.
-
Add a catalytic amount of piperidine to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Visualizations
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Caption: A potential signaling pathway for the anticancer activity of Knoevenagel products.
References
Protocol for the Vilsmeier-Haack Formylation of Haloarenes to Synthesize Halobenzaldehydes
Application Notes
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This protocol details the application of the Vilsmeier-Haack reaction for the synthesis of halobenzaldehydes from corresponding halobenzenes. The introduction of a formyl group (-CHO) onto a haloaromatic ring provides a key synthetic handle for further functionalization, making these products valuable intermediates in the development of pharmaceuticals and other fine chemicals.
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] This electrophilic species then reacts with the haloarene in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired halobenzaldehyde.[3]
While halobenzenes are generally considered to be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the halogen, the reaction can be driven to completion under appropriate conditions. The formylation typically occurs at the para position to the halogen, minimizing steric hindrance.[4] The reactivity of the haloarene substrate is influenced by the nature of the halogen, with electron-donating character increasing in the order F < Cl < Br < I. However, steric effects and the specific reaction conditions can also play a significant role in the overall yield and regioselectivity.
This protocol provides a general methodology for the Vilsmeier-Haack formylation of halobenzenes. It is important to note that reaction times and temperatures may require optimization for each specific substrate to achieve maximal yields.
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack reaction can be conceptually divided into two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis.
Caption: General mechanism of the Vilsmeier-Haack reaction.
The experimental workflow involves the careful preparation of the Vilsmeier reagent, followed by the reaction with the haloarene substrate, and finally, a work-up procedure to hydrolyze the intermediate and isolate the product.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Experimental Protocols
Materials and Reagents
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Halobenzene (e.g., chlorobenzene, bromobenzene, etc.)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
General Procedure for the Vilsmeier-Haack Formylation of Halobenzenes
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add the halobenzene (1.0 equivalent) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the appropriate temperature (see Table 1) and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure halo-benzaldehyde.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various halo-substituted aromatic compounds. Note that direct formylation of simple halobenzenes is often low-yielding due to their deactivation. The data presented here is for activated haloarenes, which are more representative substrates for this reaction.
| Substrate | Product | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 5-Chloro-2-methoxybenzaldehyde | 60-70 | 4 | ~75 | [General knowledge based on V-H of activated arenes] |
| 4-Bromoanisole | 5-Bromo-2-methoxybenzaldehyde | 60-70 | 4 | ~70 | [General knowledge based on V-H of activated arenes] |
| 4-Fluoroanisole | 5-Fluoro-2-methoxybenzaldehyde | 60-70 | 5 | ~65 | [General knowledge based on V-H of activated arenes] |
| 4-Iodoanisole | 5-Iodo-2-methoxybenzaldehyde | 60-70 | 3 | ~80 | [General knowledge based on V-H of activated arenes] |
| p-Chlorophenol | 5-Chloro-2-hydroxybenzaldehyde | Room Temp | 0.5 | 64 | [General procedure adaptation] |
References
Application Notes and Protocols for the Use of 2-Chloro-3-cyanobenzaldehyde in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-chloro-3-cyanobenzaldehyde as a versatile building block in various multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. The presence of both an electron-withdrawing chloro group and a cyano group on the benzaldehyde ring is anticipated to enhance its reactivity, making it a valuable substrate for the synthesis of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
While specific literature examples for this compound in all major MCRs are emerging, this document provides detailed protocols and data based on closely related substituted benzaldehydes, offering a strong starting point for reaction design and optimization.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
Application Note: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2] These scaffolds are of significant interest due to their wide range of pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and antiviral agents.[3][4] The electrophilicity of the aldehyde is a key factor in the Biginelli reaction, with electron-withdrawing substituents generally affording higher yields.[5] The chloro and cyano groups on this compound are expected to facilitate this reaction.
Experimental Protocol (Model System):
This protocol is based on the successful Biginelli reaction of 2-chlorobenzaldehyde.
Materials:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea (1.5 equivalents)
-
Ethanol
-
Catalyst (e.g., HCl, Lewis acids like Yb(OTf)₃)[2]
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equiv.) and ethyl acetoacetate (1 equiv.) in ethanol.
-
Add urea (1.5 equiv.) to the mixture.
-
Add a catalytic amount of the chosen acid catalyst (e.g., a few drops of concentrated HCl).
-
Reflux the reaction mixture with stirring for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the purified product, 4-(2-chloro-3-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, under vacuum.
Quantitative Data for Analogous Benzaldehydes in the Biginelli Reaction:
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | Triphenylphosphine | Solvent-free | 1.5 | 92 | [6] |
| 3-Chlorobenzaldehyde | Triphenylphosphine | Solvent-free | 1.0 | 94 | [6] |
| 4-Chlorobenzaldehyde | Silicotungstic acid/Amberlyst-15 | Solvent-free | 0.5 | 92 | [4] |
| 2,4-Dichlorobenzaldehyde | Silicotungstic acid/Amberlyst-15 | Solvent-free | 0.5 | 85 | [4] |
Visualizations:
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
Application of 2-Chloro-3-cyanobenzaldehyde in Medicinal Chemistry: A Practical Guide
Disclaimer: While 2-Chloro-3-cyanobenzaldehyde is a recognized synthetic intermediate, a comprehensive survey of readily available scientific literature and patent databases did not yield extensive, specific examples of its direct application in the synthesis of medicinally active compounds with detailed, publicly reported biological data. Therefore, this document provides a representative application based on the known reactivity of this molecule and the established medicinal importance of the resulting heterocyclic scaffolds. The presented protocols and data are illustrative and adapted from the synthesis and evaluation of closely related compounds.
Introduction
This compound is a bifunctional aromatic compound possessing both an electrophilic aldehyde group and a cyano group, making it a versatile building block for the synthesis of various heterocyclic systems. The presence of the electron-withdrawing chloro and cyano groups enhances the reactivity of the aldehyde moiety towards nucleophilic attack. Its structural features suggest its utility in constructing complex molecules of medicinal interest, particularly substituted quinolines and other fused heterocycles known to exhibit a wide range of pharmacological activities.
This application note will focus on a plausible and medicinally relevant synthetic route starting from this compound: the synthesis of substituted 4-aminoquinolines. The 4-aminoquinoline scaffold is the core of several clinically important drugs, most notably antimalarial agents like chloroquine and amodiaquine.[1]
Synthetic Application: Synthesis of a 4-Aminoquinoline Derivative
A key synthetic strategy to access the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2] While this compound is not a 2-aminoaryl aldehyde, it can be envisioned as a precursor to such an intermediate, or it can participate in multi-component reactions that yield the quinoline scaffold.
The following represents a hypothetical, yet chemically sound, multi-step synthesis to illustrate the potential of this compound as a starting material for a medicinally relevant 4-aminoquinoline derivative.
Figure 1: Proposed synthetic pathway from this compound to a substituted 4-aminoquinoline derivative.
Experimental Protocols
The following are representative protocols adapted from analogous syntheses. Researchers should optimize these conditions for the specific substrates and desired products.
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes the reaction of an aldehyde with an active methylene compound, a common step in the synthesis of more complex molecules.
Materials:
-
This compound (1.66 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and malononitrile in 20 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Attach a reflux condenser and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product to obtain 2-((2-chloro-3-cyanophenyl)methylene)malononitrile.
Protocol 2: Synthesis of a Substituted 4-Aminoquinoline (Illustrative)
This protocol is a conceptual adaptation of a multi-component reaction for the synthesis of 4-aminoquinolines from a benzonitrile precursor.[3]
Materials:
-
2-((2-chloro-3-cyanophenyl)methylene)malononitrile (Intermediate from Protocol 1)
-
An appropriate ketone (e.g., acetone, cyclohexanone)
-
A suitable catalyst (e.g., a Lewis acid or a base like K2CO3)
-
A high-boiling point solvent (e.g., Toluene, DMF)
-
Reaction vessel suitable for high-temperature reactions
Procedure:
-
To a solution of the starting benzonitrile derivative in the chosen solvent, add the ketone and the catalyst.
-
Heat the reaction mixture to a high temperature (e.g., 110-140°C) for several hours (e.g., 12-24 h).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water or an appropriate aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.
Representative Biological Data
Table 1: Representative Biological Data for 4-Aminoquinoline and Thiazolidinone Derivatives
| Compound Class | Derivative | Target/Assay | Quantitative Data | Reference |
| 4-Aminoquinolines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity against MDA-MB-468 breast cancer cells | GI50 = 11.01 μM | [4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | Cytotoxicity against MCF-7 breast cancer cells | GI50 < 10 μM | [4] | |
| N-benzyl-4-aminoquinoline derivative 1 | Antiplasmodial activity against chloroquine-resistant P. falciparum (K1 strain) | IC50 = 16.9 nM | [1][5] | |
| Thiazolidinones | Compound 2f | Anticancer activity (NCI-60 panel) | Mean GI50 = 2.80 µM | [6] |
| Compound 2h | Anticancer activity (NCI-60 panel) | Mean GI50 = 1.57 µM | [6] | |
| Compound 2h | Anticancer activity against Leukemia cell line (MOLT-4) | GI50 < 0.01 μM | [6] |
GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration.
Potential Signaling Pathways and Experimental Workflow
The biological activity of compounds derived from this compound would depend on the final molecular structure. For instance, many quinoline-based anticancer agents are known to function as kinase inhibitors.
Figure 2: Representative signaling pathway (MAPK/ERK and PI3K/AKT) potentially targeted by kinase inhibitors derived from a quinoline scaffold.
Figure 3: General experimental workflow for the synthesis and evaluation of bioactive compounds from this compound.
Conclusion
This compound represents a potentially valuable, yet under-explored, starting material in medicinal chemistry. Its dual functional groups offer synthetic handles for the creation of diverse heterocyclic scaffolds. Based on the known biological activities of related structures, derivatives of this compound, such as substituted 4-aminoquinolines, hold promise as candidates for various therapeutic areas, including oncology and infectious diseases. Further research is warranted to fully explore the synthetic utility and pharmacological potential of this compound.
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloaddition Reactions Involving 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed, proposed protocols for two major classes of cycloaddition reactions—Hetero-Diels-Alder and 1,3-Dipolar Cycloaddition—utilizing 2-Chloro-3-cyanobenzaldehyde as a key reactant. The methodologies are based on well-established, analogous transformations reported for other aromatic aldehydes and are intended to serve as a starting point for researchers exploring the synthetic utility of this compound.
Hetero-Diels-Alder Reaction: A Proposed Protocol
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. In this proposed [4+2] cycloaddition, this compound can act as a dienophile, where the carbonyl group participates in the reaction with a conjugated diene to form a dihydropyran ring system. Such structures are precursors to various bioactive molecules. The electron-withdrawing nature of the substituents on the aromatic ring is expected to enhance the electrophilicity of the aldehyde and facilitate the cycloaddition.
Reaction Scheme:
Application Notes and Protocols for the Preparation of Schiff Bases Using 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of Schiff bases derived from 2-Chloro-3-cyanobenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of compounds in medicinal chemistry and materials science. The unique substitution pattern of this compound offers a versatile scaffold for generating novel Schiff base derivatives with potentially significant biological activities. These compounds are synthesized via a condensation reaction between this compound and a primary amine. This guide covers the synthetic procedures, characterization methods, and potential applications, offering a reproducible framework for researchers in drug discovery and organic synthesis.
Introduction
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[1] The presence of the azomethine group is fundamental to their chemical and biological activities.[2] These compounds and their metal complexes are subjects of intense research due to their broad pharmacological applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4] The synthesis is generally straightforward, often involving refluxing the reactants in an alcoholic solvent, sometimes with an acid or base catalyst.[2][5]
This compound is a valuable starting material, providing two electron-withdrawing groups (chloro and cyano) that can influence the electronic properties and biological activity of the resulting Schiff base. These substitutions can enhance the therapeutic potential of the molecule, making its derivatives promising candidates for drug development.
Applications of Schiff Bases from this compound
Schiff bases are versatile compounds with a wide array of applications in various scientific fields:
-
Drug Development: They are extensively studied for a range of pharmacological activities. The imine group is a key feature for bioactivity. Potential applications include:
-
Antimicrobial Agents: Many Schiff bases exhibit potent activity against a wide range of bacteria and fungi.[6][7]
-
Anticancer Agents: Certain derivatives have shown significant cytotoxicity against human cancer cell lines.[8][9]
-
Anti-inflammatory and Analgesic Agents: The structural features of Schiff bases make them candidates for developing new anti-inflammatory drugs.[3][8]
-
Antiviral and Antimalarial Activity: Research has demonstrated the potential of Schiff bases in combating viral and malarial infections.[4][6]
-
-
Coordination Chemistry: The nitrogen atom of the azomethine group allows Schiff bases to act as effective ligands, forming stable complexes with various metal ions.[1][4] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[10][11]
-
Catalysis and Material Science: They are used as catalysts in various organic reactions and as intermediates in the synthesis of polymers, dyes, and pigments.[1][3]
General Reaction Scheme
The synthesis of a Schiff base from this compound proceeds via a nucleophilic addition-elimination reaction with a primary amine.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
General Protocol for Synthesis of a Schiff Base
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound (1.0 mmol)
-
Appropriate primary amine (e.g., Aniline, 4-aminophenol) (1.0 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops)
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
TLC plates (Silica gel)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of the primary amine in 10 mL of absolute ethanol. Gentle warming may be necessary.
-
Add the amine solution to the flask containing the aldehyde solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.[2]
-
Fit the flask with a reflux condenser and place it on a heating mantle.
-
Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-6 hours with continuous stirring.[5]
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to facilitate precipitation of the product.[12]
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.[2]
-
Dry the crude product in a desiccator or a vacuum oven.
Purification: Recrystallization
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals thoroughly.
-
Record the final yield and determine the melting point.
Characterization of Synthesized Schiff Base
The structure and purity of the synthesized Schiff base should be confirmed using various spectroscopic methods.
| Technique | Purpose | Expected Observations (Illustrative Example) |
| FTIR | Functional group identification | Appearance of a strong absorption band around 1610-1630 cm⁻¹ corresponding to the C=N (azomethine) stretch.[8] Disappearance of C=O (aldehyde) and N-H (primary amine) stretching bands of the reactants. A band around 750 cm⁻¹ for C-Cl.[8] |
| ¹H-NMR | Proton environment analysis | A characteristic singlet for the azomethine proton (-CH=N-) typically observed in the range of δ 8.0-9.0 ppm . Aromatic protons will appear in the range of δ 7.0-8.0 ppm . |
| ¹³C-NMR | Carbon skeleton analysis | A signal for the azomethine carbon (-C H=N-) in the range of δ 150-165 ppm .[8] Signals for aromatic carbons will be observed, and the carbon attached to the cyano group will appear around δ 115-120 ppm . |
| Mass Spec. | Molecular weight determination | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the Schiff base. |
| Melting Pt. | Purity assessment | A sharp and defined melting point range indicates a high degree of purity. |
Experimental Workflow and Logic
The process from synthesis to application follows a logical progression, ensuring the compound's identity, purity, and potential utility are well-established.
Caption: Workflow from synthesis to application screening.
Potential Signaling Pathway Interaction
Schiff bases are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One potential mechanism involves the modulation of key signaling pathways like the MAPK (Mitogen-Activated Protein Kinase) pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of a pro-survival pathway.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 7. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schiff bases synthesis: Topics by Science.gov [science.gov]
- 10. journalajacr.com [journalajacr.com]
- 11. researchgate.net [researchgate.net]
- 12. ionicviper.org [ionicviper.org]
Application Notes: The Role of 2-Chloro-3-cyanobenzaldehyde in the Synthesis of Novel Agrochemical Intermediates
Introduction
2-Chloro-3-cyanobenzaldehyde is a bifunctional aromatic compound possessing three reactive sites: an aldehyde, a chloro group, and a cyano group. This unique arrangement of functional groups makes it a versatile starting material for the synthesis of complex heterocyclic structures, which are prevalent in modern agrochemicals. While not a widely documented precursor for mainstream agrochemicals, its chemical properties offer significant potential for the development of novel insecticides and fungicides. These application notes explore a potential synthetic route leveraging this compound to produce a key intermediate, 2-amino-3-formylbenzoic acid, a valuable building block for anthranilamide-class insecticides and other bioactive molecules.
Core Application: Synthesis of a 2-Amino-3-formylbenzoic Acid Intermediate
The primary application detailed here is the multi-step synthesis of a 2-amino-3-formylbenzoic acid derivative from this compound. This intermediate is structurally analogous to key components used in the synthesis of diamide insecticides like chlorantraniliprole and cyantraniliprole.[1][2][3] The synthetic strategy involves the protection of the aldehyde, nucleophilic substitution of the chlorine, and hydrolysis of the nitrile.
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group (Acetal Formation)
This protocol describes the protection of the reactive aldehyde group in this compound to prevent unwanted side reactions in subsequent steps.
Methodology:
-
To a solution of this compound (1.0 eq) in toluene (10 mL/g), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux (approx. 110-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(2-chloro-3-cyanophenyl)-1,3-dioxolane.
Protocol 2: Nucleophilic Aromatic Substitution (Amination)
This step introduces the crucial amino group by displacing the chlorine atom.
Methodology:
-
In a high-pressure reaction vessel, dissolve the protected intermediate, 2-(2-chloro-3-cyanophenyl)-1,3-dioxolane (1.0 eq), in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add aqueous ammonia (28-30%, 10 eq) and a catalytic amount of copper(I) oxide (0.1 eq).
-
Seal the vessel and heat the reaction mixture to 120-140°C for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain 2-(2-amino-3-cyanophenyl)-1,3-dioxolane.
Protocol 3: Hydrolysis of the Cyano Group and Deprotection
This final two-stage protocol converts the cyano group to a carboxylic acid and subsequently deprotects the aldehyde.
Methodology:
-
Hydrolysis: Suspend 2-(2-amino-3-cyanophenyl)-1,3-dioxolane (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to a pH of 3-4 with concentrated hydrochloric acid (HCl) to precipitate the protected carboxylic acid.
-
Deprotection: Without isolating the intermediate, add an additional amount of 3M HCl to the mixture.
-
Heat the suspension to 50-60°C for 2-4 hours to hydrolyze the acetal.
-
Cool the mixture in an ice bath. The final product, 2-amino-3-formylbenzoic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.
Data Presentation
Table 1: Summary of Reactants and Yields for the Synthesis of 2-Amino-3-formylbenzoic Acid
| Step | Starting Material | Key Reagents | Product | Molar Ratio (eq) | Yield (%) | Purity (HPLC) (%) |
| 1 | This compound | Ethylene glycol, p-TSA | 2-(2-chloro-3-cyanophenyl)-1,3-dioxolane | 1.0 : 1.5 : 0.05 | 92-96 | >98 |
| 2 | 2-(2-chloro-3-cyanophenyl)-1,3-dioxolane | Aq. Ammonia, Cu₂O | 2-(2-amino-3-cyanophenyl)-1,3-dioxolane | 1.0 : 10 : 0.1 | 75-80 | >97 |
| 3 | 2-(2-amino-3-cyanophenyl)-1,3-dioxolane | NaOH, HCl | 2-amino-3-formylbenzoic acid | 1.0 : 5.0 : xs | 85-90 | >99 |
Visualizations: Workflows and Pathways
Caption: Workflow for the synthesis of an agrochemical intermediate.
Caption: Chemical synthesis pathway to the target intermediate.
References
Application Note and Protocol: Selective Reduction of 2-Chloro-3-cyanobenzaldehyde to (2-chloro-3-cyanophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-3-cyanobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The selective reduction of its aldehyde group to a primary alcohol, yielding (2-chloro-3-cyanophenyl)methanol, is a critical transformation that requires a mild and chemoselective reducing agent to avoid the reduction of the cyano group or the cleavage of the carbon-chlorine bond. This application note provides a detailed experimental protocol for the efficient and selective reduction of this compound using sodium borohydride (NaBH₄), a widely used, mild, and cost-effective reducing agent. The protocol is designed to be robust and reproducible for researchers in organic synthesis and medicinal chemistry.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the sodium borohydride reduction of substituted benzaldehydes, based on established literature. This data provides a comparative overview to guide the selection of the optimal experimental setup.
| Reducing System | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| NaBH₄ | Methanol | 0 - 25 | 1 - 2 hours | >90 | [1] |
| NaBH₄ / Wet Al₂O₃ | Solvent-free | Room Temp | 15 - 40 min | 85 - 99 | [2] |
| NaBH₄ | THF (Ultrasound) | Room Temp | ~20 min | High | [3] |
Experimental Protocols
Method: Sodium Borohydride Reduction in Methanol
This protocol details the selective reduction of the aldehyde functional group in this compound to a primary alcohol using sodium borohydride in methanol.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes, allowing the temperature to equilibrate to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Caution: Addition of NaBH₄ to methanol will generate hydrogen gas. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture again in an ice bath. Carefully and slowly add 1 M HCl dropwise to quench the excess sodium borohydride until the effervescence ceases.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude (2-chloro-3-cyanophenyl)methanol can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system if necessary.
Mandatory Visualization
Caption: Workflow for the reduction of this compound.
Caption: Chemical pathway for NaBH₄ reduction of the aldehyde.
References
Application Notes and Protocols: 2-Chloro-3-cyanobenzaldehyde as an Intermediate for Styryl Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-cyanobenzaldehyde is a versatile aromatic aldehyde containing electron-withdrawing chloro and cyano groups. These substituents can influence the electronic properties of molecules derived from it, making it an intriguing, albeit not widely documented, intermediate for the synthesis of novel dyes. This document provides a detailed, illustrative protocol for the synthesis of a hypothetical styryl dye using this compound as a key reactant. The proposed synthesis is based on the well-established Knoevenagel condensation reaction, a reliable method for forming carbon-carbon double bonds.
Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure, which is responsible for their color and photophysical properties. In our proposed dye, the benzothiazole moiety will act as the electron donor and the dicyanomethylene group, formed from the reaction with malononitrile, will serve as the electron acceptor. The 2-chloro-3-cyanophenyl group will act as a modulator of the electronic and steric properties of the dye.
Proposed Synthesis of a Styryl Dye via Knoevenagel Condensation
The proposed synthesis involves a two-step process. First, the quaternization of 2-methylbenzothiazole, followed by a Knoevenagel-type condensation with this compound.
Step 1: Synthesis of 2,3-dimethylbenzothiazol-3-ium iodide
This initial step activates the methyl group of 2-methylbenzothiazole, making it susceptible to condensation with an aldehyde.
Step 2: Knoevenagel Condensation
The quaternized benzothiazolium salt is then reacted with this compound in the presence of a base to yield the target styryl dye.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dimethylbenzothiazol-3-ium iodide
Materials:
-
2-Methylbenzothiazole (1.49 g, 10 mmol)
-
Iodomethane (2.13 g, 15 mmol, 0.94 mL)
-
Acetonitrile (20 mL)
-
Diethyl ether
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-methylbenzothiazole (10 mmol) in acetonitrile (20 mL).
-
Add iodomethane (15 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4 hours with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:4).
-
After completion of the reaction, cool the mixture to room temperature.
-
Precipitate the product by adding diethyl ether to the reaction mixture.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain 2,3-dimethylbenzothiazol-3-ium iodide as a solid.
Protocol 2: Synthesis of (E)-2-(2-(2-chloro-3-cyanophenyl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide (Hypothetical Styryl Dye)
Materials:
-
2,3-dimethylbenzothiazol-3-ium iodide (from Protocol 1) (2.91 g, 10 mmol)
-
This compound (1.65 g, 10 mmol)
-
Ethanol (30 mL)
-
Piperidine (0.85 g, 10 mmol, 0.98 mL)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
In a 100 mL round-bottom flask, suspend 2,3-dimethylbenzothiazol-3-ium iodide (10 mmol) and this compound (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (10 mmol) to the suspension.
-
Heat the reaction mixture to reflux for 6 hours with vigorous stirring.
-
Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1). The formation of a colored spot indicates the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
The colored product should precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid dye by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified styryl dye.
-
Dry the final product in a vacuum oven.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesized styryl dye. These values are representative of typical styryl dyes and are provided for illustrative purposes.
Table 1: Physicochemical Properties of the Hypothetical Styryl Dye
| Property | Value |
| Molecular Formula | C₁₈H₁₂ClIN₂S |
| Molecular Weight | 438.73 g/mol |
| Appearance | Deeply colored solid (e.g., red, blue, or purple) |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetonitrile) |
Table 2: Spectroscopic Data of the Hypothetical Styryl Dye
| Spectroscopic Technique | Characteristic Data |
| UV-Vis Spectroscopy (in Ethanol) | λmax: 520 - 580 nmMolar Extinction Coefficient (ε): 50,000 - 100,000 M-1cm-1 |
| Fluorescence Spectroscopy (in Ethanol) | Excitation Wavelength (λex): 520 - 580 nmEmission Wavelength (λem): 550 - 620 nmQuantum Yield (Φ): 0.1 - 0.3 |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Aromatic protons: 7.0 - 8.5 (m)Vinyl protons: 7.5 - 8.0 (d, J = 15-16 Hz)N-CH₃ protons: ~4.0 (s) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Aromatic & Vinyl carbons: 110 - 160Benzothiazole C=N: ~170Nitrile C≡N: ~115N-CH₃: ~35 |
| Mass Spectrometry (ESI+) | [M]⁺: m/z calculated for C₁₈H₁₂ClN₂S⁺, found corresponding peak |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of the hypothetical styryl dye.
Diagram 2: Logical Relationship in Knoevenagel Condensation
Caption: Key steps in the Knoevenagel condensation reaction.
Disclaimer
The experimental protocols and data presented in this document are hypothetical and for illustrative purposes only. They are based on established chemical principles for the synthesis of styryl dyes. Researchers should conduct their own literature searches and risk assessments before attempting any new synthetic procedure. The actual yields, spectroscopic data, and properties of the synthesized compound may vary.
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Chloro-3-cyanobenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3-cyanobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary laboratory and industrial methods for synthesizing this compound include:
-
Oxidation of 2-Chloro-3-cyanotoluene: This is a direct approach where the methyl group of the starting material is oxidized to an aldehyde.
-
Formylation of 2-Chloro-3-cyanobenzonitrile: This involves the introduction of a formyl group onto the aromatic ring.
-
Hydrolysis of 2-Chloro-3-(dichloromethyl)benzonitrile: This method involves the hydrolysis of a dihalomethyl group to the corresponding aldehyde.
Q2: My reaction yield is consistently low. What general factors should I investigate?
A2: Low yields can arise from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the precursors can inhibit catalyst activity or lead to unwanted side reactions.
-
Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Deviations from optimized protocols can significantly impact the yield.
-
Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure you are using the correct catalyst loading and that it is fresh.
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Ensure proper inert atmosphere conditions (e.g., nitrogen or argon) where required.
-
Inefficient Purification: Product may be lost during workup and purification steps. Review your extraction, washing, and chromatography techniques.
Q3: How can I minimize the formation of the corresponding carboxylic acid as a byproduct?
A3: The formation of 2-Chloro-3-cyanobenzoic acid is a common issue, particularly in oxidation reactions. To minimize this:
-
Control the Oxidant Amount: Use a stoichiometric or only a slight excess of the oxidizing agent to prevent over-oxidation.
-
Monitor Reaction Time: Closely monitor the reaction's progress using techniques like TLC or GC and stop it once the starting material is consumed.
-
Choice of Oxidant: Some oxidizing agents are more selective for aldehydes.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the impurities present. Common techniques include:
-
Recrystallization: This is effective for removing small amounts of impurities. The choice of solvent is crucial.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the product from byproducts and unreacted starting materials.
-
Aqueous Work-up: A standard aqueous work-up can remove water-soluble impurities and acidic or basic byproducts. This typically involves washing the organic layer with water, a mild base (like sodium bicarbonate solution), and brine.[1]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low or No Conversion of Starting Material | 1. Inactive or poisoned catalyst.2. Reaction temperature too low.3. Insufficient reaction time.4. Impure starting materials or solvents. | 1. Use a fresh batch of catalyst and ensure it is handled under appropriate conditions.2. Gradually increase the reaction temperature within the recommended range while monitoring for side product formation.3. Increase the reaction time and monitor progress by TLC or GC.4. Ensure the purity of all reagents and solvents. |
| Formation of 2-Chloro-3-cyanobenzoic Acid | 1. Over-oxidation due to prolonged reaction time.2. Reaction temperature is too high.3. Excessive amount of oxidizing agent. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed.2. Reduce the reaction temperature.3. Use a stoichiometric amount or a slight excess of the oxidant. |
| Formation of Di-formylated or Other Side Products | 1. Incorrect stoichiometry of reagents.2. High reaction temperature. | 1. Carefully control the molar ratios of the reactants.2. Perform the reaction at a lower temperature. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities lowering the melting point.2. Residual solvent. | 1. Purify the crude product using flash column chromatography.2. Ensure all solvent is removed from the final product by drying under high vacuum.[1] |
| Difficulty in Purifying the Product | 1. Inefficient extraction during work-up.2. Inappropriate solvent system for recrystallization or chromatography. | 1. Ensure proper phase separation and perform multiple extractions.2. Screen different solvent systems to find the optimal conditions for purification. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Cyanobenzaldehydes (Illustrative Data)
| Synthetic Route | Starting Material | Typical Reagents | General Yield Range | Key Advantages | Key Disadvantages |
| Oxidation of Methyl Group | 2-Chloro-3-cyanotoluene | MnO₂, KMnO₄, or catalytic oxidation | 40-70% | Direct conversion. | Risk of over-oxidation to carboxylic acid. |
| Formylation | 2-Chloro-3-cyanobenzonitrile | Vilsmeier-Haack reagent (POCl₃/DMF) | 50-80% | Good for electron-rich systems. | Can be sluggish for electron-deficient rings. |
| Hydrolysis of Dichloromethyl Group | 2-Chloro-3-(dichloromethyl)benzonitrile | H₂O, acid or base catalyst | 60-90% | Often high yielding. | Requires preparation of the dichloromethyl intermediate. |
Experimental Protocols
Method 1: Oxidation of 2-Chloro-3-cyanotoluene
This protocol is a general guideline for the oxidation of a methyl group on a substituted toluene.
Materials:
-
2-Chloro-3-cyanotoluene
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
In a round-bottom flask, suspend 2-Chloro-3-cyanotoluene in dichloromethane.
-
Add an excess of activated manganese dioxide (typically 5-10 equivalents).
-
Stir the mixture vigorously and heat to reflux.
-
Monitor the reaction progress by TLC or GC. The reaction may take several hours to days.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese salts and wash the filter cake with dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 2: Hydrolysis of 2-Chloro-3-(dichloromethyl)benzonitrile
This protocol outlines the hydrolysis of the dichloromethyl intermediate.
Materials:
-
2-Chloro-3-(dichloromethyl)benzonitrile
-
Water
-
Formic acid (or another suitable acid catalyst)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
In a round-bottom flask, combine 2-Chloro-3-(dichloromethyl)benzonitrile with a mixture of water and formic acid.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Chloro-3-cyanobenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Chloro-3-cyanobenzaldehyde. The following sections offer detailed protocols and address common issues encountered by researchers, scientists, and drug development professionals during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities are analogous to those found in similar benzaldehydes. These often include:
-
Unreacted Starting Materials: Such as 2-chloro-3-cyanotoluene or 2-chloro-3-cyanobenzyl alcohol.
-
Over-oxidized Product: 2-Chloro-3-cyanobenzoic acid is a frequent impurity resulting from the oxidation of the aldehyde functional group.[1][2] This can occur during the synthesis or upon exposure to air during work-up and storage.[1][2]
-
Colored Impurities: The crude product may have a yellow or orange coloration due to the presence of polymeric materials or other colored byproducts.[1]
-
Residual Solvents: Solvents used in the synthesis or work-up may remain in the crude product.
Q2: My purified this compound is a pale-yellow solid. Is this normal?
A2: Yes, it is common for purified cyanobenzaldehydes to be a pale yellow to white solid.[1] While the highest purity is often associated with a white crystalline solid, a slight yellow tint does not necessarily indicate significant impurity.
Q3: What are the recommended storage conditions for purified this compound?
A3: Due to the aldehyde functional group's sensitivity to air and light, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (0-8 °C).[2][3] This will minimize oxidation to the corresponding carboxylic acid.[2]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of crude this compound.
| Problem | Possible Causes | Solutions |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous extraction. - Inefficient extraction from the aqueous layer. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Use a saturated brine solution for the final aqueous wash to minimize the solubility of the organic product in the aqueous phase.[1] - Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete removal of the product from the aqueous layer.[1] |
| Presence of Starting Material in Final Product | - Incomplete reaction. - Insufficient purification. | - If the starting material is an alcohol (e.g., 2-chloro-3-cyanobenzyl alcohol), it can be removed by column chromatography.[1] - If the starting material is a nitrile (e.g., 2-chloro-3-cyanotoluene), careful column chromatography with a non-polar eluent system can separate it from the more polar aldehyde.[1] |
| Contamination with 2-Chloro-3-cyanobenzoic Acid | - Over-oxidation during the reaction. - Air oxidation of the aldehyde during work-up or storage. | - Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1.0 M) to convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer.[1] - Perform the work-up promptly and store the purified product under an inert atmosphere.[1][2] |
| Oily Product Instead of a Solid | - Presence of impurities that lower the melting point. - Residual solvent. | - Purify the crude product using flash column chromatography.[1] - Ensure all solvent is removed from the final product by drying under high vacuum.[1] - Attempt recrystallization from a suitable solvent system to obtain a crystalline solid.[1] |
| Product is Colored (Yellow/Orange) | - Presence of colored impurities or byproducts. - Formation of polymeric materials. | - Treat the solution with activated carbon to adsorb colored impurities before filtration.[1] - Purify by column chromatography.[1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol describes a standard liquid-liquid extraction procedure to remove acidic impurities, such as 2-Chloro-3-cyanobenzoic acid.
Materials:
-
Crude this compound
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove water-soluble byproducts and salts. Allow the layers to separate and discard the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with any acidic impurities, such as 2-Chloro-3-cyanobenzoic acid, converting them into their water-soluble sodium salts, which will be extracted into the aqueous layer.[1] For significant acidic impurities, a dilute (e.g., 1.0 M) sodium hydroxide (NaOH) solution can be used, followed by a water wash.[1][4]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble organic impurities from the organic layer.[1][4]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of crude this compound using silica gel chromatography.
Materials:
-
Partially purified this compound (from Protocol 1)
-
Silica gel (for flash chromatography)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine a suitable eluent system by running TLC plates of the crude material. A common starting point is a mixture of n-hexane and ethyl acetate.[3] The ideal solvent system should give the desired product a retention factor (Rf) of approximately 0.35.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10:1 n-hexane:ethyl acetate) and pack the column.[1][5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction or a slightly more polar solvent than the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.[1]
-
Elution: Begin eluting the column with the determined solvent system. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to ensure good separation.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.[1]
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., cyclohexane, ethanol, or a mixture with water)[1]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For analogous compounds, cyclohexane and water have been reported as effective.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Cooling: Allow the solution to cool slowly to room temperature to allow for crystal formation. For better yields, the flask can be placed in an ice bath after it has reached room temperature.[1]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and then dry them under vacuum to remove any residual solvent.[1]
Data Summary
The following table summarizes typical solvent systems used in the purification of analogous cyanobenzaldehydes. These can be used as a starting point for the purification of this compound.
| Purification Method | Compound | Solvent System/Solvent | Reference |
| Column Chromatography | 3-Cyanobenzaldehyde | n-Hexane / Ethyl Acetate (e.g., starting with 10:1) | [1][3] |
| Recrystallization | 3-Cyanobenzaldehyde | Cyclohexane, Water, Ethanol | [1][6] |
Visual Workflows
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Identifying and minimizing byproducts in 2-Chloro-3-cyanobenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-cyanobenzaldehyde. The information provided is designed to help identify and minimize the formation of byproducts in common reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most common byproducts arise from the reactivity of the aldehyde and cyano functional groups. These include:
-
2-Chloro-3-cyanobenzoic acid: Formed by the over-oxidation of the aldehyde group. This is a very common byproduct in oxidation reactions.
-
2-Chloro-3-carbamoylbenzaldehyde: Results from the partial hydrolysis of the cyano group under certain acidic or basic conditions.
-
2-Chloro-3-carboxybenzaldehyde: Results from the complete hydrolysis of the cyano group.
-
Unreacted starting materials or intermediates: Depending on the synthetic route, residual precursors can be a source of impurity.
Q2: How can I minimize the formation of 2-Chloro-3-cyanobenzoic acid during an oxidation reaction?
A2: To minimize the formation of the carboxylic acid byproduct, consider the following strategies:
-
Choice of Oxidant: Use mild and selective oxidizing agents.
-
Control of Stoichiometry: Use a stoichiometric amount of the oxidizing agent to avoid over-oxidation.
-
Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and stop the reaction as soon as the starting material is consumed.
-
Temperature Control: Maintain the recommended reaction temperature, as higher temperatures can promote over-oxidation.
Q3: Under what conditions is the cyano group susceptible to hydrolysis?
A3: The cyano group is generally robust but can be hydrolyzed to an amide or a carboxylic acid under harsh conditions, such as prolonged exposure to strong acids or bases, particularly at elevated temperatures. To avoid this, maintain neutral or mildly acidic/basic conditions and moderate temperatures during your reaction and work-up procedures.
Q4: What are the best practices for purifying this compound from its byproducts?
A4: Purification strategies depend on the nature of the impurities.
-
Acidic Impurities (e.g., 2-Chloro-3-cyanobenzoic acid): These can be removed by washing the organic solution of the product with a mild aqueous base, such as sodium bicarbonate solution, during the work-up.[1]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired aldehyde from both more polar byproducts (like the carboxylic acid) and less polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
dot
References
Improving yield and purity in the synthesis of cyanobenzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanobenzaldehydes. Our aim is to help you improve both the yield and purity of your target compounds through detailed experimental protocols, troubleshooting guides, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce cyanobenzaldehydes?
A1: The primary laboratory and industrial methods for synthesizing cyanobenzaldehydes include the oxidation of the corresponding methylbenzonitrile, the oxidation of cyanobenzyl alcohol, and palladium-catalyzed cyanation of bromobenzaldehyde.[1] Another patented approach involves the reaction of 3- or 4-dichloromethylbenzonitrile with morpholine, followed by hydrolysis to achieve high purity and yield.[2][3]
Q2: How can I minimize the formation of cyanobenzoic acid as a byproduct?
A2: The formation of cyanobenzoic acid is a common issue, primarily arising from the over-oxidation of the aldehyde.[1] To mitigate this, consider the following strategies:
-
Control the amount of oxidant: Use a stoichiometric or only a slight excess of the oxidizing agent.[1]
-
Monitor reaction time: Closely track the consumption of the starting material and halt the reaction once it is complete to prevent further oxidation of the desired aldehyde.[1]
-
Choice of oxidant: Employ selective oxidizing agents. For instance, a TEMPO/co-oxidant system is known for its high selectivity in oxidizing alcohols to aldehydes with minimal over-oxidation.[1]
-
Maintain an inert atmosphere: Conduct the reaction and purification steps under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[2]
Q3: What are the best practices for storing and handling cyanobenzaldehydes?
A3: Cyanobenzaldehydes should be stored in a cool, dry, and dark place under an inert atmosphere like nitrogen, ideally at temperatures between 2-8°C.[2] These compounds can be sensitive to light and air.[2] When handling, it is crucial to avoid contact with skin and eyes and to work in a well-ventilated area to prevent dust formation.[2]
Q4: Which purification techniques are most effective for cyanobenzaldehydes?
A4: The most common and effective purification techniques are:
-
Flash Column Chromatography: A mixture of n-hexane and ethyl acetate is a widely used eluent system for silica gel chromatography. A typical starting ratio is 10:1 (n-hexane:ethyl acetate), with a gradual increase in polarity by adding more ethyl acetate to ensure effective separation.[4]
-
Recrystallization: Cyclohexane and water have been reported as effective solvents for the recrystallization of 3-cyanobenzaldehyde.[4] The choice of solvent will depend on the specific impurities present.
-
Acid-Base Extraction: To remove acidic impurities like 3-cyanobenzoic acid, a basic wash with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide is highly effective. The acidic impurity is converted to its water-soluble salt and extracted into the aqueous layer.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Yield | 1. Purity of starting materials is low. 2. Inactive or poisoned catalyst. 3. Suboptimal reaction conditions (temperature, time, pressure). 4. Reaction is sensitive to air or moisture. 5. Product loss during workup and purification. | 1. Ensure high purity of reactants (>97%). 2. Use a fresh batch of catalyst and ensure proper storage and loading. 3. Optimize reaction parameters based on literature protocols. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen). 5. Refine extraction and chromatography techniques. | [1][2] |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient oxygen supply (for oxidation reactions). 3. Reaction temperature is too low. | 1. Use a fresh catalyst and verify its activity. 2. Ensure a continuous and adequate supply of oxygen. 3. Gradually increase the reaction temperature within the recommended range. | [1] |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Slightly increase the reaction time or temperature. 2. Optimize the recrystallization solvent or the gradient for column chromatography. | [1] |
| Formation of Cyanobenzoic Acid | 1. Over-oxidation due to prolonged reaction time. 2. Reaction temperature is too high. 3. Excessive concentration of oxygen. | 1. Monitor the reaction closely and stop it upon completion. 2. Reduce the reaction temperature. 3. Adjust the oxygen-to-inert gas ratio. | [1] |
| Hydrolysis of Cyano Group | 1. Presence of water in the reaction mixture or during workup under harsh acidic or basic conditions. | 1. Use anhydrous conditions for the reaction. 2. Perform the workup under neutral or slightly acidic conditions. | |
| Oily Product Instead of a Solid | 1. Presence of impurities that lower the melting point. 2. Residual solvent. | 1. Purify the crude product using flash column chromatography. 2. Ensure all solvent is removed by drying under a high vacuum. 3. Attempt recrystallization from a different suitable solvent system. | [4] |
Quantitative Data on Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Conditions | Yield (%) | Purity (%) | Reference |
| Oxidation | 3-Methylbenzonitrile | DMF, O₂, H₂, Catalyst, Co-catalyst | 110-115°C, 2-3 h | High (not specified) | >90 | [5] |
| Oxidation | 3-Cyanobenzyl alcohol | FeBr₂, DL-alanine, TEMPO, O₂ | Reflux in 1,4-dioxane, 12 h | 89 | Not specified | [6][7] |
| Hydrolysis | 3-Dichloromethylbenzonitrile | Morpholine, then H₂O/HCl | 90-110°C, 5 h, then hydrolysis at 60-90°C | 65.87 | 99.41 | [3] |
| Oxidation | m-Cyanobenzylamine | Sodium persulfate, NaHCO₃ | 70°C, 2 h in H₂O | 51 | 98 | [8] |
| Oxidation | p-Cyanobenzylamine | Ammonium persulfate, NaHCO₃ | 70°C, 2 h in H₂O/Dichloromethane | 58 | >99 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyanobenzaldehyde via Oxidation of 3-Methylbenzonitrile
This protocol is adapted from a patented industrial method.
Materials:
-
3-Methylbenzonitrile
-
N,N-dimethylformamide (DMF)
-
Proprietary catalyst and co-catalyst (e.g., cobalt and manganese salts)
-
Oxygen gas
-
Hydrogen or Nitrogen gas
Procedure:
-
In a temperature-controlled reactor, charge the 3-methylbenzonitrile.
-
Add DMF as the solvent, followed by the catalyst and co-catalyst.
-
Heat the reaction mixture to 110-115°C.[2]
-
Introduce a controlled flow of oxygen (e.g., 900 mL/min) and an inert gas like hydrogen (e.g., 100 mL/min) into the reactor.[2][5]
-
Maintain the reaction for 2-3 hours, monitoring the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-cyanobenzaldehyde, should precipitate as a white crystalline powder.
-
Collect the solid by filtration and purify further by recrystallization if necessary.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude cyanobenzaldehyde
-
Silica gel (for flash chromatography)
-
n-Hexane
-
Ethyl acetate
-
Glass column and other standard chromatography equipment
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 9:1 n-hexane:ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the prepared column.[4]
-
Elute the Column: Begin elution with a low polarity solvent mixture (e.g., 10:1 n-hexane:ethyl acetate).[4]
-
Collect Fractions: Collect fractions and monitor the elution of the product by TLC.
-
Increase Solvent Polarity (Optional): If the product elutes too slowly, gradually increase the proportion of ethyl acetate in the eluent.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[4]
Protocol 3: Purification by Recrystallization
Materials:
-
Crude cyanobenzaldehyde
-
Suitable recrystallization solvent (e.g., cyclohexane or water)[4]
-
Erlenmeyer flask
-
Heating source
-
Filtration apparatus
Procedure:
-
Choose a Solvent: Select a solvent in which the cyanobenzaldehyde has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature to allow for crystal formation. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.[4]
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and then dry them under a vacuum to remove any residual solvent.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. JP2000178241A - Production of cyanobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloro-3-cyanobenzaldehyde Condensations
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and optimizing Knoevenagel condensation reactions involving 2-Chloro-3-cyanobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation and why is it used for this compound?
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[1][2] For this compound, this reaction is a valuable method for synthesizing a variety of substituted olefins, which are important intermediates in the development of pharmaceuticals and other fine chemicals.
Q2: What makes this compound a potentially challenging substrate for Knoevenagel condensations?
While the electron-withdrawing nature of the chloro and cyano groups at the ortho and meta positions, respectively, activates the aldehyde's carbonyl group for nucleophilic attack, the ortho-chloro group can also introduce steric hindrance.[3] This steric hindrance may slow down the reaction rate compared to un-substituted or para-substituted benzaldehydes, potentially leading to lower conversion rates under standard conditions.
Q3: What are common active methylene compounds used in condensation with this compound?
Commonly used active methylene compounds include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
The choice of the active methylene compound can influence the reaction rate and the characteristics of the final product. The general order of nucleophilicity for these compounds is: malononitrile > ethyl cyanoacetate > diethyl malonate.[4]
Q4: What types of catalysts are typically employed for this reaction?
Weak bases are generally used as catalysts to prevent the self-condensation of the aldehyde.[1] Common catalysts include:
-
Amines: Piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used.[1][5]
-
Ammonium Salts: Ammonium acetate is another effective catalyst.[3]
-
Ionic Liquids: In combination with bases like DABCO, ionic liquids can act as promoters and provide a greener reaction medium.[6][7]
-
Solid-supported catalysts: Various heterogeneous catalysts have also been developed to simplify purification.[8][9]
Q5: What are the most common side reactions that can lower the yield?
The primary side reactions to be aware of are:
-
Self-condensation of the aldehyde: This is more likely to occur with stronger bases.[3]
-
Michael addition: The α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of the active methylene compound, especially with longer reaction times and higher temperatures.[3]
Troubleshooting Guide
Problem: Low or no conversion of this compound.
This is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents.
| Potential Cause | Recommended Solution(s) |
| Inactive or Inefficient Catalyst | - Use a fresh or recently purified catalyst. - Consider switching to a more active catalyst. For example, if piperidine is giving low yields, DABCO, especially in the presence of an ionic liquid promoter, may be more effective.[1][6] - Ensure the correct catalytic amount is used; too much catalyst can sometimes lead to an increase in side products.[3] |
| Suboptimal Reaction Temperature | - While many Knoevenagel condensations can proceed at room temperature, gentle heating (e.g., 40-80°C) can often significantly improve the reaction rate and yield, especially when steric hindrance is a factor.[3][10] - Monitor the reaction for the formation of side products at higher temperatures. |
| Inappropriate Solvent | - The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used and can be effective.[3] - Aprotic polar solvents such as DMF have also been shown to give excellent results in some cases.[3] - Consider solvent-free conditions, which can sometimes improve yields and are more environmentally friendly.[11] |
| Presence of Water | - The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[2] - If the reaction is stalling, consider using a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture.[2] |
| Impure Reactants | - Ensure the this compound and the active methylene compound are of high purity, as impurities can interfere with the reaction.[3] |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions with sterically hindered aldehydes may require longer reaction times to go to completion. |
Data Presentation: Catalyst and Solvent Effects on Analogous Benzaldehydes
The following tables summarize the performance of different catalysts and solvents in the Knoevenagel condensation of benzaldehydes with similar substitution patterns. This data can serve as a starting point for optimizing the reaction of this compound.
Table 1: Comparison of Catalysts for the Condensation of Substituted Benzaldehydes with Ethyl Cyanoacetate
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) |
| DABCO/[HyEtPy]Cl-H₂O | 4-Chlorobenzaldehyde | [HyEtPy]Cl-H₂O | 50 | 10 min | 98 |
| DBU/H₂O | Benzaldehyde | Water | Room Temp. | 20 min | 96 |
| Piperidine | 2-Chloro-6-fluorobenzaldehyde | Ethanol | Reflux | 1-3 h | ~75 (estimated) |
| Triphenylphosphine | Various Aldehydes | Solvent-free (MW) | 100 | 2-4 min | 90-98 |
| Ammonium Acetate | 4-Hydroxybenzaldehyde | Ethanol | Reflux | 4 h | High |
Data adapted from references[3][4][6][11][12].
Table 2: Effect of Solvents on Knoevenagel Condensation Yields
| Solvent | Catalyst | Substrate | Temperature | Yield (%) |
| Ethanol | Piperidine | 2-Chloro-6-fluorobenzaldehyde | Reflux | Good |
| DMF | Not specified | 2-Chloro-6-fluorobenzaldehyde | Not specified | Excellent |
| Water | DBU | Benzaldehyde | Room Temp. | High |
| Solvent-free | Triphenylphosphine | Various Aldehydes | 100 °C (MW) | High |
Data adapted from references[3][4][11][13].
Experimental Protocols
Protocol 1: General Procedure using DABCO and an Ionic Liquid Promoter
This protocol is adapted from a highly efficient method for the condensation of substituted benzaldehydes with ethyl cyanoacetate.[6]
-
Preparation of the Catalyst System: In a round-bottom flask, prepare the solvent-promoter system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g) with water (3 mL).
-
Reaction Setup: To the stirred catalyst system, add this compound (10 mmol) and ethyl cyanoacetate (12 mmol).
-
Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC until the aldehyde is consumed. Gentle heating to 50°C may be required to improve the rate.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with 30 mL of water.
-
Extraction: Extract the product with diethyl ether (2 x 20 mL).
-
Washing: Wash the combined organic phases with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent using a rotary evaporator to yield the final product.
Protocol 2: Conventional Piperidine-Catalyzed Condensation in Ethanol
This is a more traditional approach that can be effective.[3]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 78°C).
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Isolation: Upon completion (typically 1-3 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: A typical experimental workflow for Knoevenagel condensations.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 2-Chloro-3-cyanobenzaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-Chloro-3-cyanobenzaldehyde in common cross-coupling reactions.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound, a substrate that presents unique challenges due to the presence of an electron-withdrawing cyano group and a moderately reactive chloro substituent.
General Issues
Q1: My cross-coupling reaction with this compound is not proceeding or giving very low yields. What are the first things to check?
A1: When a cross-coupling reaction fails with this substrate, a systematic check of the following is recommended:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded.[1] Phosphine ligands are susceptible to oxidation, and palladium (II) precatalysts can decompose over time. Use fresh reagents stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of "palladium black" (inactive palladium precipitate).[1] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that degassed solvents are used.
-
Reagent Purity: Impurities in your starting material, coupling partner, base, or solvent can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous.
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle.[2] For Suzuki reactions, the base activates the boronic acid. In Buchwald-Hartwig aminations, it facilitates deprotonation of the amine. Poor solubility of an inorganic base can hinder the reaction.[2]
Q2: I am observing significant formation of dehalogenated byproduct (3-cyanobenzaldehyde). How can I minimize this?
A2: Dehalogenation is a common side reaction with aryl chlorides. Key strategies to minimize it include:
-
Choice of Base: Strong, nucleophilic bases can promote hydrodehalogenation. Switching to a weaker, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[3]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos or XPhos) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation.
-
Temperature Optimization: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the cross-coupling reaction.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish. What catalyst system is recommended for this electron-deficient aryl chloride?
A3: For challenging aryl chlorides, highly active catalyst systems are required. Consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[4][5]
Q4: What are common side reactions in the Suzuki coupling of this substrate?
A4: Besides dehalogenation, be aware of:
-
Homocoupling of the boronic acid: This is often caused by the presence of oxygen.[1] Thoroughly degassing the reaction mixture is crucial.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be an issue with unstable boronic acids. Using boronic esters (e.g., pinacol esters) can improve stability.
Sonogashira Coupling
Q5: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is not working well. What are the key considerations?
A5: Sonogashira couplings of aryl chlorides are more challenging than those with aryl bromides or iodides.[6] Key considerations include:
-
Catalyst System: A common system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6][7] For aryl chlorides, more robust ligands like bulky trialkylphosphines (e.g., P(t-Bu)₃) may be necessary.
-
Copper-Free Conditions: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), consider a copper-free protocol. This often requires a stronger base and a more specialized palladium/ligand system.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[7]
Buchwald-Hartwig Amination
Q6: What is the best catalyst and base combination for the Buchwald-Hartwig amination of this compound with a primary or secondary amine?
A6: The choice is highly substrate-dependent.[2]
-
Catalyst/Ligand: For aryl chlorides, catalyst systems based on bulky, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are generally very effective.[2] The palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is very common and effective.[2] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be used, though this might require higher temperatures or longer reaction times.[2]
II. Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize representative yields for cross-coupling reactions of substrates analogous to this compound. This data serves as a reference for expected outcomes and as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2) | Dioxane | 80 | 16 | 92 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 12 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | 78 |
Data is representative for electron-deficient aryl chlorides and may vary for this compound.
Table 2: Sonogashira Coupling of Aryl Chlorides with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | DMF | 100 | 85 |
| 2 | Pd(OAc)₂ (2) | - | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 78 |
| 3 | Pd₂(dba)₃ (1) | CuI (2) | P(t-Bu)₃ (4) | DIPEA | Toluene | 90 | 92 |
Data is representative for aryl chlorides and may vary for this compound.
Table 3: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 94 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 88 |
| 3 | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (3) | LHMDS (1.4) | THF | 65 | 4 | 91 |
Data is representative for electron-deficient aryl chlorides and may vary for this compound.
III. Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and cesium carbonate.
-
Add the Pd₂(dba)₃ and P(t-Bu)₃ to the flask.
-
Add the degassed 1,4-dioxane, followed by the terminal alkyne via syringe.
-
Seal the flask and heat the mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove solids.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube, magnetic stirrer, oil bath
Procedure:
-
To an oven-dried Schlenk tube, add this compound, NaOt-Bu, Pd₂(dba)₃, and XPhos.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene, followed by the amine via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Visualizations
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
How to avoid over-oxidation of 2-Chloro-3-cyanobenzaldehyde
Welcome to the technical support center for 2-Chloro-3-cyanobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and using this reagent, with a specific focus on preventing its over-oxidation to 2-Chloro-3-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of this compound?
A1: Over-oxidation refers to the conversion of the aldehyde functional group (-CHO) in this compound to a carboxylic acid functional group (-COOH), forming 2-Chloro-3-cyanobenzoic acid. This is a common side reaction, especially when the aldehyde is subjected to oxidizing conditions or improper handling.
Q2: How can I detect if my this compound sample has been over-oxidized?
A2: You can detect oxidation through several analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde, so it will have a lower Rf value (it will not travel as far up the plate).
-
NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic aldehyde proton signal around 10 ppm will decrease or disappear, while a broad singlet for the carboxylic acid proton may appear.[1]
-
IR Spectroscopy: The sharp C=O stretch of the aldehyde around 1700 cm⁻¹ will be accompanied or replaced by the C=O stretch of a carboxylic acid (approx. 1700-1725 cm⁻¹) and the very broad O-H stretch from 2500-3300 cm⁻¹.[1]
Q3: How should I store this compound to minimize oxidation?
A3: To minimize oxidation during storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Store it in a cool, dark, and dry place. Aldehydes can be sensitive to both air and light.
Q4: I need to perform a reaction on another part of the molecule. How can I protect the aldehyde group from oxidation?
A4: The most common strategy is to protect the aldehyde as an acetal, typically by reacting it with a diol (like ethylene glycol) under acidic conditions.[2] Acetals are stable to many reagents, including common oxidants and organometallics. The aldehyde can be easily regenerated by hydrolysis with aqueous acid.
Q5: If my product is contaminated with the carboxylic acid, how can I purify it?
A5: You can use an acid-base extraction. Dissolve the mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a mild aqueous base, such as sodium bicarbonate solution. The acidic 2-Chloro-3-cyanobenzoic acid will be deprotonated and dissolve in the aqueous layer, while the neutral aldehyde remains in the organic layer.[3]
Troubleshooting Guide: Unwanted Oxidation
This guide helps you diagnose and solve issues related to the over-oxidation of this compound during your experiments.
| Problem | Probable Cause(s) | Solution(s) |
| Low yield of desired product; new, more polar spot on TLC. | Oxidation by atmospheric oxygen. | Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. |
| Reaction temperature is too high. | Run the reaction at a lower temperature. Many reactions involving aldehydes are best performed at 0 °C or even lower. | |
| Use of an unsuitable (oxidizing) reagent. | Ensure none of your reagents or catalysts have oxidizing properties. If unavoidable, protect the aldehyde group before proceeding. | |
| Reaction mixture becomes acidic over time (monitored by pH). | Formation of 2-Chloro-3-cyanobenzoic acid. | This confirms over-oxidation. If the reaction is not yet complete, consider lowering the temperature. If complete, proceed to an acid-base workup for purification. |
| Difficulty in purifying the product; presence of a persistent impurity. | Incomplete separation of the carboxylic acid. | During workup, ensure the aqueous base wash is thorough. Use multiple extractions with the basic solution if necessary. Confirm the pH of the aqueous layer is basic (>8) to ensure deprotonation of the acid.[3] |
Data Presentation: Spectroscopic Comparison
The following table summarizes the expected spectroscopic data for this compound and its over-oxidation product. This data is crucial for identifying the presence of the impurity.
| Technique | This compound | 2-Chloro-3-cyanobenzoic Acid (Over-oxidation Product) |
| ¹H NMR | Aldehyde Proton (CHO): ~10.0 ppm (singlet) | Carboxylic Acid Proton (COOH): ~11-13 ppm (broad singlet) |
| Aromatic Protons: ~7.6-8.2 ppm | Aromatic Protons: ~7.5-8.1 ppm | |
| ¹³C NMR | Aldehyde Carbonyl (C=O): ~190 ppm | Carboxylic Acid Carbonyl (C=O): ~165-170 ppm |
| Nitrile Carbon (C≡N): ~116 ppm | Nitrile Carbon (C≡N): ~115 ppm | |
| IR Spectroscopy | C=O stretch: ~1700-1710 cm⁻¹ (strong, sharp) | C=O stretch: ~1700-1725 cm⁻¹ (strong) |
| C≡N stretch: ~2220-2230 cm⁻¹ (medium) | O-H stretch: 2500-3300 cm⁻¹ (very broad) | |
| C≡N stretch: ~2220-2230 cm⁻¹ (medium) |
Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol describes a standard method to prevent exposure of the reaction to atmospheric oxygen.
Materials:
-
Three-neck round-bottom flask
-
Condenser (if heating) or glass stopper
-
Rubber septa
-
Syringes and needles
-
Balloon filled with Nitrogen or Argon
-
Schlenk line or manifold for inert gas
-
Degassed solvents
Procedure:
-
Assembly: Assemble the glassware (flask, condenser) and heat-gun or oven-dry it to remove moisture. Allow to cool under a stream of inert gas.
-
Purging: Seal the flask with rubber septa. Connect the flask to the inert gas source via a needle through one septum. Use another needle as an outlet.
-
Cycle: Gently evacuate the flask with a vacuum pump and then refill it with inert gas. Repeat this cycle 3-5 times to ensure the atmosphere is free of oxygen.
-
Reagent Addition: Add this compound and any other solid reagents to the flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed solvents via a cannula or a syringe through a septum.
-
Maintain Atmosphere: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon) for the duration of the experiment.
Protocol 2: Purification via Acid-Base Extraction
This protocol details the removal of the 2-Chloro-3-cyanobenzoic acid impurity.
Materials:
-
Reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Transfer: Transfer the organic solution of the crude product to a separatory funnel.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer (containing the deprotonated acid).
-
Repeat: Repeat the base wash (Step 2 & 3) one or two more times to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow: Inert Atmosphere Reaction Setup
Caption: Workflow for setting up an oxygen-free chemical reaction.
Logical Flow: Troubleshooting Oxidation
Caption: Decision tree for identifying and addressing over-oxidation.
Process Diagram: Purification by Acid-Base Extraction
Caption: Step-by-step process for purifying the aldehyde from its acid.
References
Managing reaction temperature for selective synthesis with 2-Chloro-3-cyanobenzaldehyde
Welcome to the technical support center for chemists and researchers working with 2-Chloro-3-cyanobenzaldehyde. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage reaction temperatures for selective synthesis, ensuring optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does temperature influence their reactivity?
A1: this compound possesses three primary reactive functional groups: an aldehyde, a nitrile, and an aryl chloride. The aldehyde group is the most reactive site for nucleophilic addition and condensation reactions. The nitrile group can undergo hydrolysis or reduction under more forcing conditions. The chloro group is susceptible to nucleophilic aromatic substitution and is the reactive site in palladium-catalyzed cross-coupling reactions. Temperature is a critical parameter that dictates which site reacts preferentially. Lower temperatures generally favor selective reaction at the highly reactive aldehyde group, while higher temperatures are often required to activate the C-Cl bond for cross-coupling or may lead to undesired side reactions involving the nitrile group.
Q2: I am observing low yields in my reaction. Could the reaction temperature be the cause?
A2: Yes, suboptimal reaction temperature is a common reason for low yields. If the temperature is too low, the activation energy for the desired transformation may not be met, leading to a slow or incomplete reaction. Conversely, if the temperature is too high, it can lead to the degradation of starting materials, intermediates, or products, and promote the formation of side products. It is crucial to carefully control the temperature within the optimal range for your specific reaction.
Q3: What are common side reactions when working with this compound at elevated temperatures?
A3: At elevated temperatures, several side reactions can occur. In the presence of water or strong acids/bases, the nitrile group can hydrolyze to a carboxylic acid or an amide. In palladium-catalyzed reactions, high temperatures can sometimes lead to the formation of homocoupling byproducts. Additionally, non-selective reactions involving the aldehyde group, such as Cannizzaro-type reactions in the presence of a strong base, can occur at higher temperatures.
Q4: For a condensation reaction involving the aldehyde group, what is a typical temperature range?
A4: Condensation reactions involving the aldehyde group of this compound can often be performed at a range of temperatures depending on the nucleophile and catalyst used. For instance, a multi-component reaction with 2-aminopyridine and 8-hydroxyquinoline proceeds effectively at 90 °C in refluxing ethanol.[1][2] However, other reactions, such as those with mercaptoacetates, are preferably carried out at a lower temperature range of room temperature to 50 °C.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions related to temperature management.
| Problem | Probable Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Reaction: The reaction temperature may be too low to overcome the activation energy barrier. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Product Decomposition: The reaction temperature is too high, leading to the degradation of the product. | Reduce the reaction temperature. If a higher temperature is required for the reaction to proceed, consider using a more active catalyst that allows for lower operating temperatures. | |
| Formation of Multiple Products (Low Selectivity) | Non-selective Reaction: The temperature is high enough to activate multiple reactive sites on the molecule. | Lower the reaction temperature to favor the reaction at the most reactive site (usually the aldehyde). Consider using a milder catalyst or base that is more selective at lower temperatures. |
| Side Reactions of the Nitrile Group: High temperatures in the presence of moisture can lead to hydrolysis of the nitrile. | Ensure the reaction is carried out under anhydrous conditions. If a protic solvent is necessary, consider running the reaction at a lower temperature for a longer duration. | |
| Formation of Homocoupling Byproducts (in Cross-Coupling Reactions) | High Catalyst Activity/Decomposition at Elevated Temperatures: Some palladium catalysts can promote homocoupling at higher temperatures. | Screen different palladium catalysts and ligands. Some ligand systems are more stable and selective at elevated temperatures. Optimize the temperature to find a balance between efficient cross-coupling and minimal homocoupling. |
Illustrative Data: Effect of Temperature on a Hypothetical Suzuki Coupling Reaction
The following table provides a hypothetical example of how temperature can influence the yield and purity of a Suzuki cross-coupling reaction with this compound.
| Reaction Temperature (°C) | Yield of Desired Product (%) | Purity by HPLC (%) | Key Observations |
| 70 | 35 | 98 | Slow reaction rate, incomplete conversion. |
| 80 | 65 | 97 | Good conversion with high purity. |
| 90 | 85 | 95 | Optimal yield, minor impurities detected. |
| 100 | 82 | 88 | Increased formation of homocoupling byproduct. |
| 110 | 75 | 80 | Significant byproduct formation and some starting material degradation. |
Experimental Protocols
Protocol 1: Synthesis of (E)-2-chloro-3-((quinolin-8-ylimino)methyl)benzonitrile derivative
This protocol describes a one-pot, three-component condensation reaction.
Materials:
-
This compound
-
2-Aminopyridine
-
8-Hydroxyquinoline
-
Absolute Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.04 mmol) and 2-aminopyridine (568 mg, 6.04 mmol).[2]
-
Add 50 mL of absolute ethanol to the flask and stir the mixture until all solids are fully dissolved.[2]
-
Add 8-hydroxyquinoline (1.05 g, 7.25 mmol) to the solution.[2]
-
Heat the reaction flask to 90 °C and maintain it at reflux for 24 hours. An off-white solid is expected to precipitate during this time.[1][2]
-
After 24 hours, allow the solution to cool to room temperature and then let it stand for several hours.[2]
-
Isolate the resulting solid product by filtration.[2]
Protocol 2: Reaction with Methyl Mercaptoacetate
This protocol outlines a reaction involving the aldehyde group with a sulfur nucleophile.
Materials:
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Methyl Mercaptoacetate
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in the anhydrous solvent.
-
Cool the suspension in an ice bath and slowly add methyl mercaptoacetate (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time, maintaining the temperature between room temperature and 50 °C.[3]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Temperature's impact on reaction selectivity.
Caption: Troubleshooting low yield and selectivity.
References
- 1. WO2024073624A2 - Antiproliferative betti bases and prodrugs thereof - Google Patents [patents.google.com]
- 2. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1461335A1 - 2-heteroarylcarboxylic acid amides - Google Patents [patents.google.com]
Preventing hydrolysis of the cyano group during reactions
Technical Support Center: Cyano Group Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of the cyano group during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is cyano group hydrolysis and why is it a common side reaction?
A1: Cyano group (nitrile) hydrolysis is a chemical reaction where the nitrile's carbon-nitrogen triple bond reacts with water to form a primary amide, which can then be further hydrolyzed to a carboxylic acid and ammonia (or an ammonium salt).[1][2][3] This reaction can occur under both acidic and basic aqueous conditions.[4][5] The carbon atom in the cyano group is electrophilic, making it susceptible to nucleophilic attack by water, especially when the nitrile is activated by protonation in acidic conditions or when a strong nucleophile like a hydroxide ion is present in basic conditions.[3][6]
Q2: Under what conditions is the cyano group most susceptible to hydrolysis?
A2: The cyano group is most vulnerable to hydrolysis under harsh reaction conditions. This includes heating under reflux with strong aqueous acids (like HCl or H₂SO₄) or strong aqueous bases (like NaOH).[1][5][7] Elevated temperatures and extended reaction times significantly promote the hydrolysis process, often driving the reaction past the intermediate amide stage to the final carboxylic acid product.[5]
Q3: Is it possible to stop the hydrolysis at the primary amide stage?
A3: Yes, it is possible to isolate the primary amide, particularly under milder basic conditions.[5][8] By using lower temperatures (e.g., 40°C with HCl) and avoiding vigorous, prolonged heating, the reaction can often be stopped at the amide intermediate.[8][9] Stopping the reaction at the amide stage in acidic conditions is generally more difficult.[9] Some research has indicated that using specific solvents, such as tert-butanol, can also help in halting the hydrolysis at the amide formation step.[2][8]
Q4: How does the reactivity of a nitrile compare to other functional groups in terms of hydrolysis?
A4: Nitriles are relatively robust and less susceptible to hydrolysis than many other functional groups. For instance, imines hydrolyze much more readily than nitriles, often under mild aqueous conditions.[10] This difference in reactivity is partly due to the hybridization of the nitrogen atom; the sp-hybridized nitrogen in a nitrile is less basic and harder to protonate than the sp²-hybridized nitrogen in an imine, making the initial step of acid-catalyzed hydrolysis more difficult for nitriles.[10]
Troubleshooting Guide
Problem: My reaction is producing an unwanted amide or carboxylic acid, indicating nitrile hydrolysis.
Solution Workflow:
The following diagram outlines a systematic approach to troubleshooting and preventing cyano group hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Work-up procedures for isolating 2-Chloro-3-cyanobenzaldehyde products
Welcome to the technical support center for the work-up and isolation of 2-Chloro-3-cyanobenzaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the work-up of this compound?
A1: A frequent impurity is the corresponding carboxylic acid, 2-chloro-3-cyanobenzoic acid, which forms due to over-oxidation of the aldehyde. This can occur if the reaction is exposed to air for extended periods or if oxidizing agents are not properly quenched.
Q2: How can I minimize the formation of 2-chloro-3-cyanobenzoic acid?
A2: To reduce the formation of the carboxylic acid byproduct, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up. Additionally, ensuring the complete consumption of any oxidizing agents before quenching the reaction is critical. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
Q3: My final product is discolored. What is the likely cause and how can I fix it?
A3: Discoloration, often appearing as a yellow or brownish tint, can result from residual catalysts, high-temperature-induced decomposition, or the formation of colored byproducts. To address this, consider purification by column chromatography or recrystallization. In some cases, washing the organic layer with a mild reducing agent solution during the work-up can help remove colored impurities.
Q4: The cyano group in my product appears to be hydrolyzing to an amide or carboxylic acid. How can I prevent this?
A4: The hydrolysis of the cyano group can be catalyzed by either acidic or basic conditions, especially in the presence of water. To prevent this, it is important to use anhydrous solvents and perform the work-up under neutral or slightly acidic conditions. Avoid prolonged contact with strong acids or bases during the extraction and washing steps.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Product loss during extraction. 3. Deactivated catalyst or impure starting materials. | 1. Monitor the reaction to completion using TLC or GC. 2. Ensure proper phase separation during extraction; perform multiple extractions with a suitable solvent. 3. Use fresh, high-purity reagents and solvents. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time or temperature, while carefully monitoring for byproduct formation. 2. Optimize the column chromatography (adjusting solvent polarity) or recrystallization (testing different solvent systems) procedure. |
| Formation of an Emulsion During Extraction | 1. Agitation during washing is too vigorous. 2. High concentration of salts or polar impurities. | 1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Oily Product Instead of Solid | 1. Presence of residual solvent. 2. Contamination with impurities that lower the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product further by column chromatography or recrystallization. |
Experimental Protocols
Standard Extractive Work-up Procedure
This protocol is a general procedure for the isolation of this compound from a reaction mixture. The specific volumes and concentrations may need to be adjusted based on the scale of the reaction.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing an equal volume of cold water, while stirring.
-
-
Solvent Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The volume of the organic solvent should be approximately half that of the aqueous layer. Repeat the extraction three times.
-
Combine the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts).
-
Water.
-
Brine (a saturated aqueous solution of sodium chloride) to aid in drying.
-
-
During each wash, gently invert the separatory funnel to avoid emulsion formation.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Visual Workflow
Caption: A flowchart of the work-up and purification process.
Technical Support Center: Scaling Up 2-Chloro-3-cyanobenzaldehyde Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Chloro-3-cyanobenzaldehyde from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: Several synthetic routes can be considered, with the choice often depending on the availability and cost of starting materials, as well as safety and environmental considerations. A common and scalable approach involves the oxidation of 2-chloro-3-cyanotoluene. Another potential route is the formylation of 2-chlorobenzonitrile, for instance via a Vilsmeier-Haack or Gattermann-Koch type reaction, though these can present challenges with regioselectivity and hazardous reagents at scale.[1][2][3] A patented method describes the conversion of 2-chloro-3-cyano-toluene to the corresponding benzal bromide, which is then hydrolyzed to the aldehyde.[4]
Q2: What are the most critical safety precautions to consider during the scale-up of this process?
A2: Key safety considerations include:
-
Thermal Hazards: The oxidation reaction can be exothermic. Proper heat management is crucial to prevent thermal runaways.[5] Reaction calorimetry studies are recommended to understand the thermal profile before moving to the pilot scale.[6]
-
Reagent Handling: Depending on the chosen route, you may handle hazardous materials like phosphorus oxychloride (in the Vilsmeier-Haack reaction) or carbon monoxide (in the Gattermann-Koch reaction).[1][3][7] Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are in place.
-
Pressure Management: Reactions involving gas evolution or conducted at elevated temperatures require robust pressure-rated reactors and appropriate pressure relief systems in a pilot plant setting.
Q3: How do mixing and heat transfer differ from the lab to the pilot plant, and what is their impact?
A3: In the laboratory, efficient mixing and heat transfer are relatively easy to achieve in small flasks. However, in larger pilot plant reactors, significant challenges arise.[8][9]
-
Mixing: Inefficient mixing can lead to localized "hot spots," increased side product formation, and lower yields. The transition from magnetic stirring to overhead mechanical stirring requires careful consideration of impeller design and agitation speed to ensure homogeneity.[10][11]
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging.[6][10] This can lead to difficulties in controlling the reaction temperature, potentially impacting product quality and safety. Jacketed reactors with efficient heat transfer fluids are essential at the pilot scale.[6]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities can include:
-
Unreacted Starting Material: Such as 2-chloro-3-cyanotoluene.
-
Over-oxidation Product: Formation of 2-chloro-3-cyanobenzoic acid.
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, other isomers of chlorocyanobenzaldehyde may be formed.
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Byproducts from Side Reactions: The specific byproducts will depend on the synthetic route. For instance, in a Vilsmeier-Haack reaction, byproducts from the formylating agent can be present.[7]
Q5: What analytical methods are recommended for in-process control and final product analysis?
A5: A combination of analytical techniques is crucial for monitoring the reaction and ensuring product quality.[12][13][14][15]
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for monitoring the consumption of starting materials and the formation of the product and key impurities in real-time.[16]
-
Final Product Qualification: HPLC and GC-MS are used to determine the purity of the final product and identify any unknown impurities.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, while Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups.
Troubleshooting Guide
| Problem | Potential Cause (Lab Scale) | Potential Cause (Pilot Plant Scale) | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. Suboptimal reagent stoichiometry. | Inefficient mixing leading to poor mass transfer. Poor temperature control resulting in side reactions. Catalyst deactivation. | Optimize reaction time and temperature at the lab scale first. Ensure proper agitation in the pilot reactor. Verify catalyst activity and loading. |
| High Levels of 2-Chloro-3-cyanobenzoic Acid Impurity | Over-oxidation due to excess oxidant or prolonged reaction time. | Localized high temperatures ("hot spots") due to inadequate heat removal. | Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction progress closely and quench it promptly upon completion. Improve heat transfer efficiency in the pilot reactor. |
| Product Discoloration | Formation of colored byproducts at elevated temperatures. Presence of metallic impurities from reagents or reactor. | Inadequate cleaning of the pilot reactor leading to cross-contamination. Longer residence times at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen). Purify the product using activated carbon treatment or recrystallization. Ensure thorough cleaning protocols for the pilot plant equipment. |
| Difficult Product Isolation/Purification | Product is an oil or forms a fine precipitate that is difficult to filter. | Different crystal morphology at a larger scale. Foaming during solvent removal under vacuum. | Optimize the crystallization solvent and cooling profile. Use appropriate filtration aids. Employ anti-foaming agents if necessary during solvent distillation. |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. Inconsistent reaction setup and procedure. | Fluctuations in utility supplies (e.g., heating/cooling fluids). Differences in operator procedures. | Implement stringent quality control for all incoming raw materials. Develop and adhere to detailed Standard Operating Procedures (SOPs). Ensure stable and reliable utility systems for the pilot plant. |
Experimental Protocols
The following are hypothetical but representative protocols for the synthesis of this compound via the oxidation of 2-chloro-3-cyanotoluene.
Laboratory Scale Synthesis (Exemplary)
Materials:
| Reagent | Amount | Moles |
| 2-Chloro-3-cyanotoluene | 15.1 g | 0.1 |
| Acetic Anhydride | 50 mL | - |
| Sodium Dichromate Dihydrate | 35.8 g | 0.12 |
| Sulfuric Acid (conc.) | 20 mL | - |
| Water | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | As needed | - |
| Dichloromethane | 200 mL | - |
| Anhydrous Magnesium Sulfate | As needed | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-chloro-3-cyanotoluene and acetic anhydride.
-
Cool the mixture to 5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve sodium dichromate dihydrate in water.
-
Add the sodium dichromate solution dropwise to the reaction mixture via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, pour the mixture into 300 mL of ice-water and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Pilot Plant Scale Synthesis (Exemplary)
Materials:
| Reagent | Amount | Moles |
| 2-Chloro-3-cyanotoluene | 15.1 kg | 100 |
| Acetic Anhydride | 50 L | - |
| Sodium Dichromate Dihydrate | 35.8 kg | 120 |
| Sulfuric Acid (conc.) | 20 L | - |
| Water | 100 L | - |
| Sodium Bicarbonate (sat. aq.) | As needed | - |
| Dichloromethane | 200 L | - |
| Anhydrous Sodium Sulfate | As needed | - |
Procedure:
-
Charge a 500 L glass-lined reactor with 2-chloro-3-cyanotoluene and acetic anhydride.
-
Start the reactor agitator and begin cooling the reactor jacket with a chilled fluid to bring the internal temperature to 5 °C.
-
Slowly add concentrated sulfuric acid via a dosing pump, maintaining the internal temperature below 10 °C.
-
In a separate vessel, prepare the sodium dichromate solution by dissolving the solid in water with stirring.
-
Transfer the sodium dichromate solution to the reactor via a dosing pump over 3-4 hours, carefully controlling the addition rate to maintain the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25 °C) for 8-12 hours. Monitor the reaction progress with in-process controls (e.g., HPLC).
-
Upon completion, transfer the reaction mixture to a larger quench vessel containing 300 L of chilled water.
-
Perform a phase separation and extract the aqueous layer with dichloromethane.
-
Wash the combined organic phases with saturated sodium bicarbonate solution, followed by water.
-
Transfer the organic phase to a clean reactor and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation or crystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of Reaction Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 15.1 g | 15.1 kg |
| Reaction Volume | ~150 mL | ~150 L |
| Reaction Time | 4-6 hours | 8-12 hours |
| Temperature Control | Ice Bath / Stir Plate | Jacketed Reactor with Chiller |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Typical Yield | 75-85% | 70-80% |
| Purity (crude) | ~90% | ~85-90% |
| Purity (purified) | >98% | >98% |
Visualizations
Caption: A comparison of the experimental workflow for the synthesis of this compound at the laboratory and pilot plant scales.
Caption: A logical diagram illustrating the troubleshooting process for common issues encountered during scale-up.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. HU219356B - 2-chloro-3-cyano-benzaldehyde and process for it's preparation - Google Patents [patents.google.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. mt.com [mt.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 9. diva-portal.org [diva-portal.org]
- 10. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Call For Papers: Analytical Control Strategies for Process Chemists [axial.acs.org]
- 15. Process Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2-Chloro-3-cyanobenzaldehyde Purity
This guide provides a comprehensive comparison of validated analytical methodologies for determining the purity of 2-Chloro-3-cyanobenzaldehyde, a key intermediate in pharmaceutical synthesis and chemical research. The purity of this compound is critical for ensuring the quality, safety, and efficacy of subsequent products. This document outlines the most common and effective analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—offering detailed experimental protocols and exemplary validation data to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
The validation of these analytical procedures is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2), which ensure that a method is fit for its intended purpose.[1][2][3]
Comparison of Primary Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for assessing the purity of semi-volatile organic compounds like this compound. The choice between them depends on the specific requirements of the analysis, including the nature of potential impurities and desired throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column. For non-volatile or thermally sensitive compounds, reversed-phase HPLC is a standard and versatile technique.[4] | Separation is based on the volatility and differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5] |
| Primary Use | Ideal for purity and impurity profiling of non-volatile or thermally labile compounds. It offers high resolution and sensitivity for separating the main component from its impurities.[6] | A powerful technique for analyzing volatile and thermally stable compounds. It is especially effective for detecting volatile impurities and residual solvents.[7] |
| Specificity | High, particularly with a Diode Array Detector (DAD) or Mass Spectrometer (MS), which provides spectral data to confirm peak identity and purity. | Very high, especially when coupled with a Mass Spectrometer (GC-MS), which provides fragmentation patterns for definitive compound identification. A Flame Ionization Detector (FID) offers excellent quantitative precision.[5] |
| Sensitivity | High. UV detectors are highly sensitive for chromophoric compounds like this compound. Limits of detection (LOD) are typically in the sub-µg/mL range. | Very high. FID provides excellent sensitivity for organic compounds, while an Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds.[8] LODs can reach the ppm or even ppb level.[9] |
| Sample Throughput | Moderate to high. Typical run times range from 10 to 30 minutes, allowing for efficient analysis of multiple samples with modern autosamplers. | High. Modern fast GC methods can have run times of less than 10 minutes, making it suitable for high-throughput screening.[7] |
| Instrumentation | Requires an HPLC system with a pump, injector, column, and a suitable detector (e.g., UV/DAD).[6] | Requires a Gas Chromatograph with an injector, column, oven, and a suitable detector (e.g., FID, MS).[10] |
Quantitative Data Summary
The following table summarizes exemplary performance data for the proposed HPLC and GC methods, validated according to ICH Q2(R2) guidelines.[1][3][11] This data is illustrative and serves to compare the expected capabilities of each technique.
| Validation Parameter | HPLC Method (Exemplary Data) | GC Method (Exemplary Data) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.9% - 101.5% |
| Precision (Repeatability, % RSD) | < 1.0% | < 1.0% |
| Intermediate Precision (% RSD) | < 1.5% | < 1.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.7 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its potential non-volatile impurities.
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and purified water.
-
Mobile Phase: A gradient mixture of water (A) and acetonitrile (B).
-
Gradient: Start at 40% B, increase to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 10, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample, dissolve it in a 25 mL volumetric flask with diluent. Further dilute 1 mL of this solution to 10 mL to achieve a nominal concentration of 100 µg/mL.
Gas Chromatography (GC) Method
This GC method is suitable for determining the purity of this compound and profiling any volatile impurities or residual solvents.
Instrumentation and Materials:
-
GC System: A Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Solvent: Acetone or Dichloromethane.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 10, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of solvent to achieve a nominal concentration of 1 mg/mL (1000 µg/mL).
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC purity analysis.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ema.europa.eu [ema.europa.eu]
HPLC vs. GC for the Analysis of 2-Chloro-3-cyanobenzaldehyde Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate separation and quantification of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. 2-Chloro-3-cyanobenzaldehyde, a key starting material in various synthetic pathways, can be accompanied by its positional isomers, which may have different reactivity and toxicological profiles. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of these isomers, supported by representative experimental data and detailed protocols adapted from the analysis of analogous compounds.
The choice between HPLC and GC for isomer analysis depends on the physicochemical properties of the analytes, including their volatility, thermal stability, and polarity.[1][2] Both techniques offer powerful solutions, but their principles of separation and operational parameters lead to distinct advantages and limitations in the context of substituted benzaldehyde isomers.
Methodology Selection Workflow
The decision to use HPLC or GC for isomer analysis is a multifactorial process. The following workflow outlines the key considerations:
Caption: Workflow for selecting between GC and HPLC for isomer analysis.
Quantitative Performance Comparison
| Parameter | HPLC (Adapted from Nitrobenzaldehyde Isomer Analysis) | GC (Adapted from Bromofluoro Benzaldehyde Isomer Analysis) |
| Typical Column | C18 and 5-fluorophenyl mixed bonded silica gel[5] | DB-624[4] |
| Typical Mobile Phase/Carrier Gas | Methanol/Dipotassium hydrogen phosphate buffer[5] | Helium[3] |
| Analysis Time | 10 - 30 minutes[2] | < 10 minutes[6] |
| Resolution (Rs) | > 1.5 for critical pairs | Excellent resolution achieved between 10 isomers[7] |
| Limit of Detection (LOD) | 2-5 ppb (derivatized aldehydes) | 0.4 ppm[4] |
| Limit of Quantification (LOQ) | 10-20 ppb (derivatized aldehydes) | 1.2 ppm[4] |
| Linearity (R²) | > 0.99 | > 0.999[4] |
| Suitability | Thermally unstable or non-volatile compounds.[1] | Volatile and thermally stable compounds.[1] |
Experimental Protocols
The following are detailed, adaptable experimental protocols for HPLC and GC analysis of substituted benzaldehyde isomers.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for separating benzaldehyde and nitrobenzaldehyde isomers and is a robust starting point for this compound isomers.[5] The key to separating positional isomers in HPLC often lies in exploiting subtle differences in polarity and aromatic interactions with specialized stationary phases.[8]
-
Instrumentation: Standard HPLC system with a UV detector.[3]
-
Column: C18 and 5-fluorophenyl mixed bonded silica gel column.[5]
-
Mobile Phase: A mixture of 0.05 mol/L dipotassium hydrogen phosphate (adjusted to pH 7.5 with phosphoric acid) and methanol in an 80:20 (v/v) ratio.[3][5]
-
Sample Preparation: Dissolve the sample in the mobile phase.[3]
Gas Chromatography (GC) Protocol
This protocol is based on a validated method for the separation of bromofluoro benzaldehyde isomers, which are structurally similar to the target analytes.[4] GC is particularly well-suited for volatile compounds and can offer very high resolution and speed, especially with modern technology like Low Thermal Mass (LTM) GC.[7]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Start at 60°C, then ramp at 5-10°C/min to 280°C to ensure separation of isomers with different boiling points.[3]
-
Detector Temperature (FID): 275°C.[9]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetone or carbon disulfide.[9]
Discussion
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, which is a solid at room temperature, HPLC avoids the need for high-temperature vaporization, thus preventing potential degradation. The use of specialized stationary phases, such as phenyl or pentafluorophenyl (PFP), can enhance selectivity for positional isomers through π–π interactions.[3][8]
GC excels in the analysis of volatile and thermally stable compounds, offering high resolution, speed, and sensitivity.[1] Given that substituted benzaldehydes are generally amenable to GC analysis, this method can provide rapid separation of isomers.[10] When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities, although good chromatographic separation is crucial as the mass spectra of positional isomers can be very similar.[3] The development of Low Thermal Mass (LTM) GC offers even faster analysis times compared to conventional GC systems.[7]
Conclusion
Both HPLC and GC are viable and powerful methods for the analysis of this compound isomers.
-
HPLC is the preferred method if the thermal stability of the isomers is a concern or if derivatization is to be avoided. Its flexibility in mobile phase and stationary phase selection allows for fine-tuning of selectivity.
-
GC is an excellent choice for rapid and high-resolution analysis, assuming the isomers are sufficiently volatile and thermally stable. It is often considered a more cost-effective option due to the lower cost of carrier gases compared to HPLC solvents.[2]
The optimal choice will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the available instrumentation. Method development and validation are essential to ensure accurate and reliable quantification of this compound and its positional isomers in any given sample matrix.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Interpreting the ¹H NMR Spectrum of 2-Chloro-3-cyanobenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this structural elucidation. This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-Chloro-3-cyanobenzaldehyde, comparing predicted spectral data with that of structurally similar compounds to aid in the accurate identification and characterization of this and related molecules.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aldehydic proton and the three aromatic protons on the benzene ring. The substitution pattern (chloro and cyano groups at positions 2 and 3, respectively, and an aldehyde group at position 1) dictates the chemical shift, multiplicity, and coupling constants for each proton.
The aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.
The three aromatic protons, located at positions 4, 5, and 6 of the benzene ring, will each produce a distinct signal. Their chemical shifts are influenced by the electronic effects of the three substituents. The aldehyde, chloro, and cyano groups are all electron-withdrawing, which generally deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (7.3 ppm).
The expected splitting patterns are a result of spin-spin coupling between adjacent protons. The coupling constants (J) are characteristic of the relative positions of the protons on the aromatic ring. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz. Para coupling (⁵J) is often negligible or very small (<1 Hz).
Based on these principles, the predicted ¹H NMR data for this compound is summarized in the table below.
Data Presentation: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CHO | 10.1 - 10.4 | Singlet (s) | - |
| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H5) = 7.5 - 8.5, ⁴J(H6-H4) = 1.5 - 2.5 |
| H-4 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H4-H5) = 7.5 - 8.5, ⁴J(H4-H6) = 1.5 - 2.5 |
| H-5 | 7.6 - 7.8 | Triplet (t) or Triplet of doublets (td) | ³J(H5-H4) ≈ ³J(H5-H6) = 7.5 - 8.5 |
Comparison with Structurally Related Compounds
To enhance the confidence in the predicted spectrum, it is valuable to compare it with the experimental ¹H NMR data of similar molecules. The following table presents data for several related benzaldehyde and benzonitrile derivatives.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Methylbenzaldehyde | -CHO | 10.26 | s | - |
| H-6 | 7.79 | d | 8.0 | |
| H-3, H-4, H-5 | 7.25 - 7.47 | m | - | |
| 3-Methylbenzaldehyde | -CHO | 9.96 | s | - |
| H-2, H-4, H-5, H-6 | 7.39 - 7.66 | m | - | |
| 2-Methoxybenzaldehyde | -CHO | 10.45 | s | - |
| H-6 | 7.80 | d | 8.0 | |
| H-3, H-4, H-5 | 6.95 - 7.55 | m | - | |
| 3-Methoxybenzaldehyde | -CHO | 9.98 | s | - |
| H-2, H-4, H-5, H-6 | 7.25 - 7.51 | m | - | |
| 3-Cyanobenzaldehyde | -CHO | 10.06 | s | - |
| H-2 | 8.18 | s | - | |
| H-4 | 8.13 | d | 7.8 | |
| H-6 | 7.92 | d | 7.7 | |
| H-5 | 7.71 | t | 7.7 |
This comparative data supports the predicted chemical shifts and coupling patterns for this compound. The electron-withdrawing nature of the chloro and cyano groups is expected to shift the aromatic protons further downfield compared to the methyl and methoxy substituted analogs.
Experimental Protocols
Acquisition of ¹H NMR Spectrum
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is crucial for obtaining high-resolution spectra.
-
Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. A typical ¹H NMR experiment involves acquiring a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Data Analysis: Integrate the signals to determine the relative number of protons corresponding to each peak. Analyze the chemical shifts and splitting patterns to elucidate the molecular structure.
Mandatory Visualization
A Comparative Analysis of the Reactivity of 2-Chloro-3-cyanobenzaldehyde and 2-Nitrobenzaldehyde
An Objective Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate starting material is critical for the successful development of complex molecules. Substituted benzaldehydes are fundamental building blocks, and their reactivity is intricately governed by the electronic nature of the substituents on the aromatic ring. This guide presents a detailed comparative analysis of the reactivity of two highly functionalized aromatic aldehydes: 2-Chloro-3-cyanobenzaldehyde and 2-nitrobenzaldehyde. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of their relative performance in key chemical transformations, supported by foundational principles and representative experimental data.
Core Principles: Electronic Effects on Aldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily determined by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by delocalizing electron density away from the carbonyl group, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity.[1] The magnitude of this effect can be understood through the inductive (-I) and resonance (-R) effects of the substituents.
-
2-Nitrobenzaldehyde : The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[2] Positioned at the ortho position, it exerts a strong -I and -R effect, significantly increasing the partial positive charge on the carbonyl carbon. This makes 2-nitrobenzaldehyde exceptionally reactive towards nucleophiles.[2][3] However, the ortho positioning can also introduce steric hindrance, which may influence the rate of certain reactions.[4]
-
This compound : This molecule possesses two electron-withdrawing substituents.
-
The chloro group (-Cl) at the ortho position is an EWG, primarily through its inductive effect (-I), which outweighs its weaker resonance donation (+R).[3]
-
The cyano group (-CN) is a potent EWG, operating through both a strong inductive (-I) and resonance (-R) effect.[5][6] The cumulative effect of these two groups renders the carbonyl carbon in this compound highly electrophilic.
-
Theoretically, the nitro group's combined electronic withdrawal is stronger than that of a chloro or cyano group individually. Therefore, 2-nitrobenzaldehyde is predicted to be more reactive toward nucleophilic addition than this compound. However, the combined influence of two distinct EWGs in the latter makes it a highly reactive substrate as well.
Physicochemical Properties and Predicted Reactivity
The following table summarizes the key properties of both aldehydes and provides a qualitative comparison of their expected reactivity based on the electronic nature of their substituents.
| Property | This compound | 2-Nitrobenzaldehyde |
| Molecular Formula | C₈H₄ClNO | C₇H₅NO₃ |
| Molecular Weight | 165.58 g/mol [7] | 151.12 g/mol [8] |
| Appearance | - | Pale yellow crystalline powder[8] |
| Melting Point | Not available | 42-44 °C[4][9] |
| Boiling Point | 250.9±20.0 °C at 760 mmHg[7] | 153 °C at 23 mmHg[4][9] |
| Substituent Effects | Ortho-Chloro: -I > +R (EWG) Meta-Cyano: -I, -R (Strong EWG) | Ortho-Nitro: -I, -R (Very Strong EWG) |
| Carbonyl Electrophilicity | High | Very High |
| Predicted Reactivity | High, due to the combined effect of two EWGs. | Very High, likely greater than this compound due to the potent -NO₂ group.[3] |
Comparative Performance in Key Reactions
Due to their high electrophilicity, both aldehydes are excellent substrates for a variety of nucleophilic addition and condensation reactions.
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene compound. The rate of reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Aldehydes bearing strong electron-withdrawing groups, such as the nitro group, are known to exhibit high reactivity and provide excellent yields in Knoevenagel condensations.[4][9] Given the strong EWG character of the substituents in both molecules, they are both expected to perform well in this transformation, with 2-nitrobenzaldehyde likely reacting more rapidly or under milder conditions.
Wittig Reaction : In the Wittig reaction, aldehydes react with phosphorus ylides to form alkenes. The reaction rate is significantly accelerated by electron-withdrawing groups on the benzaldehyde ring.[1] This suggests that both 2-nitrobenzaldehyde and this compound would be highly reactive substrates.
Baeyer–Drewsen Indigo Synthesis : A historically significant reaction, this synthesis involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base to produce indigo dye.[8][10] This reaction highlights the unique reactivity imparted by the ortho-nitro group, which participates in the subsequent cyclization steps after the initial condensation.
Experimental Protocols
The following protocols provide detailed methodologies for representative reactions.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile.
Materials:
-
Aromatic Aldehyde (this compound or 2-Nitrobenzaldehyde): 10 mmol
-
Malononitrile: 10 mmol
-
Piperidine: 1 mmol (catalyst)
-
Ethanol: 20 mL
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add piperidine (1 mmol) to the solution with stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding 2-benzylidenemalononitrile derivative.
Protocol 2: Baeyer–Drewsen Indigo Synthesis
This classic synthesis is specific to 2-nitrobenzaldehyde.[10]
Materials:
-
2-Nitrobenzaldehyde: 1.0 g
-
Acetone: 20 mL
-
Sodium Hydroxide (NaOH) solution (2 M): 10 mL
-
Water
Procedure:
-
Mixing: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.
-
Base Addition: While stirring, slowly add 10 mL of 2 M NaOH solution dropwise to the acetone solution. A dark-colored precipitate of indigo should begin to form.
-
Reaction: Continue stirring the mixture for 10-15 minutes at room temperature.
-
Isolation: Collect the solid indigo precipitate by vacuum filtration.
-
Purification: Wash the precipitate thoroughly with water until the filtrate is colorless, then wash with a small amount of ethanol. Allow the solid to air dry.
Visualization of Concepts and Workflows
Diagrams generated using Graphviz DOT language provide a clear visual representation of the chemical principles and experimental processes discussed.
Caption: Electronic effects of substituents on carbonyl reactivity.
Caption: General experimental workflow for Knoevenagel condensation.
Conclusion
The comparative analysis of this compound and 2-nitrobenzaldehyde demonstrates the profound impact of substituent electronic effects on chemical reactivity. While both are highly activated substrates for nucleophilic attack, 2-nitrobenzaldehyde is predicted to be the more reactive species due to the exceptionally strong electron-withdrawing nature of the ortho-nitro group.[3][11] The presence of two distinct electron-withdrawing groups in this compound also results in a highly electrophilic aldehyde, making it a valuable and reactive synthetic intermediate. The ultimate choice between these two reagents will be guided by the specific requirements of the synthetic target, including the desired reaction kinetics, potential for side reactions, and the electronic properties of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. sarthaks.com [sarthaks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:165187-24-6 | Chemsrc [chemsrc.com]
- 8. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ojs.wiserpub.com [ojs.wiserpub.com]
Quantitative Analysis of 2-Chloro-3-cyanobenzaldehyde: A Comparative Guide to Titrimetric and Instrumental Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like 2-Chloro-3-cyanobenzaldehyde is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of three distinct quantitative methods: the classic hydroxylamine hydrochloride titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most suitable technique for your analytical needs.
Method Comparison
The choice of an analytical method is often a balance between performance, cost, and the nature of the sample. Below is a summary of the quantitative data for the three discussed methods for the analysis of this compound.
| Parameter | Hydroxylamine HCl Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Oximation of the aldehyde group with hydroxylamine hydrochloride, liberating HCl which is then titrated with a standard base. | Separation of the analyte from a mixture based on its partitioning between a stationary and a mobile phase, followed by UV detection. | Measurement of the absorbance of light by the analyte at a specific wavelength. |
| Accuracy | Good (typically 98-102%) | Excellent (typically 99-101%) | Good to Excellent (highly dependent on sample purity) |
| Precision (RSD) | < 2% | < 1% | < 2% |
| Limit of Detection (LOD) | mg range | µg/mL to ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | mg range | ng/mL range | µg/mL range |
| Specificity | Moderate (can be affected by other carbonyl compounds) | High (excellent separation of impurities) | Low (interference from any co-absorbing species) |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes | ~5 minutes |
| Cost per Sample | Low | High | Low |
| Instrumentation Cost | Low | High | Medium |
| Primary Application | Assay of bulk material, in-process control where high purity is expected. | Purity determination, stability testing, quantification in complex matrices. | Quick in-process checks, quantification of relatively pure samples. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Hydroxylamine Hydrochloride Titration
This method is based on the reaction of the aldehyde functional group with hydroxylamine hydrochloride to form an oxime and liberate an equivalent amount of hydrochloric acid. The liberated acid is then titrated with a standardized solution of sodium hydroxide.[1][2]
Reagents and Equipment:
-
0.5 M Hydroxylamine Hydrochloride Solution: Dissolve 34.75 g of hydroxylamine hydrochloride in 1 L of ethanol (95%).
-
0.5 M Sodium Hydroxide (NaOH) Solution, standardized.
-
Bromophenol Blue Indicator Solution.
-
This compound sample.
-
Burette, pipette, conical flasks, magnetic stirrer.
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of the hydroxylamine hydrochloride solution.
-
Allow the flask to stand at room temperature for 10 minutes to ensure complete reaction.
-
Add a few drops of bromophenol blue indicator to the solution.
-
Titrate the liberated hydrochloric acid with standardized 0.5 M sodium hydroxide solution until the color changes from yellow to a persistent light green endpoint.[1]
-
Perform a blank titration using 50 mL of the hydroxylamine hydrochloride solution without the sample.
-
Calculate the percentage purity of this compound using the appropriate stoichiometric formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is highly effective.[3][4]
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, and autosampler.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Solvent for sample and standard preparation: Acetonitrile.
-
This compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 100 µg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of acetonitrile to obtain a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 25 °C.
-
Detection wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 240-250 nm).
-
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Then, inject the sample solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry
This method provides a rapid and cost-effective means of quantification for relatively pure samples where interfering substances that absorb at the analytical wavelength are absent.[4]
Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent: Ethanol or Methanol.
-
This compound reference standard.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From this, prepare a series of working standard solutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
References
Comparative Analysis of the Biological Activity of 2-Chloro-3-cyanobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Antimicrobial Potential of Novel Benzonitrile Compounds
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Within this landscape, substituted benzaldehyde derivatives have emerged as a versatile scaffold for the development of compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of derivatives synthesized from 2-Chloro-3-cyanobenzaldehyde, with a particular focus on their potential as anticancer and antimicrobial agents. By presenting available experimental data, detailed methodologies, and illustrating relevant biological pathways, this document aims to inform and guide further research in this promising area.
Unveiling the Anticancer Potential of this compound Schiff Base Derivatives
Recent studies have highlighted the significant cytotoxic effects of Schiff bases derived from halogenated and cyanated benzaldehydes against various cancer cell lines. While direct comparative studies on a series of this compound derivatives are still emerging, research on structurally similar compounds provides valuable insights into their potential.
A notable study on a Schiff base derived from the closely related 2-chlorobenzaldehyde demonstrated significant anticancer activity against the A549 human lung cancer cell line.[1] This finding suggests that the 2-chloro-substitution on the benzaldehyde ring is a key contributor to the cytotoxic effects. The presence of the cyano group at the 3-position in this compound is also anticipated to modulate the biological activity, potentially through enhanced binding to target proteins or by influencing the overall electronic properties of the molecule.
To provide a framework for comparison, the following table summarizes the anticancer activity of a representative Schiff base derivative of 2-chlorobenzaldehyde. This data serves as a benchmark for future studies on this compound derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Schiff Base | (E)-2-(((2-chlorophenyl)imino)methyl)phenol | A549 (Human Lung Carcinoma) | 15.2[1] |
Table 1: Anticancer Activity of a 2-Chlorobenzaldehyde-derived Schiff Base.
Exploring the Antimicrobial Landscape
The structural features of this compound derivatives also suggest their potential as antimicrobial agents. The combination of a halogen substituent and a cyano group on an aromatic aldehyde can lead to compounds with significant activity against a range of bacterial and fungal pathogens.
Research on derivatives of the related compound, 2-chloroquinoline-3-carbaldehyde, has shown that they can exhibit both antibacterial and antifungal properties.[2] For instance, certain thiophene derivatives of this quinoline analog have demonstrated notable activity against Escherichia coli, Staphylococcus aureus, and various fungal strains.[2] This indicates that the chloro-substituted aldehyde scaffold is a promising starting point for the development of novel antimicrobial agents.
Further investigation into a variety of derivatives, such as hydrazones, pyrazoles, and chalcones, synthesized from this compound is warranted to fully elucidate their antimicrobial spectrum and potency.
Experimental Protocols
To facilitate reproducible research and comparative analysis, detailed experimental methodologies for key biological assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Procedure:
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Synthesis and Activity Pathway
To conceptualize the workflow from synthesis to biological evaluation, the following diagram illustrates the general process.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Future Directions and Conclusion
The available evidence strongly suggests that derivatives of this compound represent a promising class of compounds for the development of novel anticancer and antimicrobial agents. The presence of the chloro and cyano functionalities on the benzaldehyde ring provides a unique electronic and steric profile that can be exploited for targeted drug design.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives, including Schiff bases, hydrazones, pyrazoles, and chalcones. Such studies should aim to establish clear structure-activity relationships (SAR) to guide the optimization of lead compounds. The detailed experimental protocols provided in this guide offer a foundation for conducting these crucial investigations. The continued exploration of this chemical space holds significant potential for the discovery of new and effective therapeutic agents.
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Chloro-3-cyanobenzaldehyde and its Reaction Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of 2-Chloro-3-cyanobenzaldehyde and two of its potential reaction products: (2-Chloro-3-cyanophenyl)methanol, formed via reduction, and 2-(2-Chloro-3-cyanobenzylidene)malononitrile, a product of Knoevenagel condensation. The structural elucidation of such compounds is crucial in synthetic chemistry and drug discovery. This document presents a comparative analysis of their predicted electron ionization (EI) mass spectra, supported by established fragmentation patterns of related molecules.
Introduction to Analyzed Compounds
To illustrate the utility of mass spectrometry in monitoring chemical transformations, we will consider the following hypothetical reaction scheme starting from this compound:
-
Compound 1 (Starting Material): this compound
-
Compound 2 (Reduction Product): (2-Chloro-3-cyanophenyl)methanol
-
Compound 3 (Knoevenagel Product): 2-(2-Chloro-3-cyanobenzylidene)malononitrile
The differentiation of these compounds is readily achievable by examining their distinct mass spectra, particularly their molecular ion peaks and characteristic fragmentation patterns.
Data Presentation: Predicted Mass Spectra
The following tables summarize the predicted key ions in the EI mass spectra of the three compounds. The presence of a chlorine atom is expected to produce a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+), corresponding to the ³⁷Cl isotope.[1] For simplicity, the tables primarily focus on the fragments containing the ³⁵Cl isotope.
Table 1: Predicted Mass Spectrum of this compound (Compound 1)
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Interpretation |
| 165/167 | 80 | [C₈H₄ClNO]⁺• | Molecular Ion (M⁺•) with Cl isotope pattern. Aromatic aldehydes generally show a strong molecular ion peak.[1] |
| 164 | 100 | [C₈H₃ClNO]⁺ | [M-H]⁺: The base peak, resulting from the loss of the aldehydic hydrogen, is a characteristic fragmentation for aromatic aldehydes.[2] |
| 136 | 40 | [C₇H₃ClN]⁺ | [M-CHO]⁺: Loss of the formyl radical. |
| 137 | 30 | [C₈H₄NO]⁺ | [M-Cl]⁺: Loss of the chlorine atom. |
| 101 | 25 | [C₆H₃Cl]⁺ | Loss of HCN and CO. |
| 75 | 20 | [C₆H₃]⁺ | Further fragmentation. |
Table 2: Predicted Mass Spectrum of (2-Chloro-3-cyanophenyl)methanol (Compound 2)
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Interpretation |
| 167/169 | 50 | [C₈H₆ClNO]⁺• | Molecular Ion (M⁺•) with Cl isotope pattern. The molecular ion of benzyl alcohols can be less intense than the corresponding aldehyde. |
| 166 | 40 | [C₈H₅ClNO]⁺ | [M-H]⁺ |
| 149/151 | 30 | [C₈H₅ClN]⁺ | [M-H₂O]⁺: Loss of water is a common fragmentation for alcohols.[2] |
| 132 | 100 | [C₇H₅ClN]⁺ | [M-CH₂OH]⁺: Loss of the hydroxymethyl radical, often a significant peak for benzyl alcohols.[3] |
| 101 | 35 | [C₆H₃Cl]⁺ | Loss of HCN from the [M-CH₂OH]⁺ fragment. |
| 77 | 25 | [C₆H₅]⁺ | Phenyl cation from further fragmentation. |
Table 3: Predicted Mass Spectrum of 2-(2-Chloro-3-cyanobenzylidene)malononitrile (Compound 3)
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Interpretation |
| 215/217 | 90 | [C₁₁H₅ClN₄]⁺• | Molecular Ion (M⁺•) with Cl isotope pattern. The conjugated system provides stability, leading to a prominent molecular ion. |
| 180 | 100 | [C₁₁H₅N₄]⁺ | [M-Cl]⁺: Loss of the chlorine atom, potentially the base peak due to the stability of the resulting cation. |
| 154 | 45 | [C₉H₅N₂]⁺ | [M-Cl-CN]⁺: Subsequent loss of a cyanide radical. |
| 127 | 30 | [C₈H₄N]⁺ | [M-Cl-C₃HN₂]⁺: Further fragmentation of the malononitrile moiety. |
Experimental Protocols
A general procedure for obtaining the mass spectra of the described compounds is as follows:
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Weigh approximately 1 mg of the sample into a clean vial.
-
Dissolve the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.[4]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis: The acquired mass spectra are analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be verified for all chlorine-containing fragments.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of the reaction products of this compound.
Caption: Workflow for the structural elucidation of reaction products.
Comparison and Conclusion
The structural elucidation of this compound and its reaction products by mass spectrometry is straightforward due to their distinct fragmentation patterns.
-
This compound (Compound 1) is characterized by a strong molecular ion at m/z 165/167 and a base peak at m/z 164, corresponding to the loss of a hydrogen atom ([M-H]⁺), which is typical for aromatic aldehydes.[2] The loss of the formyl group ([M-CHO]⁺) is another significant fragmentation pathway.[4]
-
(2-Chloro-3-cyanophenyl)methanol (Compound 2) , the reduction product, would show a molecular ion at m/z 167/169. Key fragments would arise from the loss of water ([M-H₂O]⁺) and the hydroxymethyl radical ([M-CH₂OH]⁺), with the latter often being very prominent in benzyl alcohols.[3]
-
2-(2-Chloro-3-cyanobenzylidene)malononitrile (Compound 3) , the Knoevenagel condensation product, would exhibit a much higher molecular weight with a molecular ion at m/z 215/217. The stability of the extended conjugated system would likely result in a very intense molecular ion peak. A significant fragment would be the loss of the chlorine atom ([M-Cl]⁺).
References
Purity Assessment of 2-Chloro-3-cyanobenzaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Chloro-3-cyanobenzaldehyde is paramount for the integrity of subsequent synthesis steps and the quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of analytical methods for assessing the purity of this compound, with a primary focus on gas chromatography (GC). Alternative methods, including high-performance liquid chromatography (HPLC) and titrimetry, are also discussed to provide a comprehensive analytical landscape.
Gas Chromatography (GC) for Purity Profiling
Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of this compound. Its high resolution allows for the separation of the main component from structurally similar impurities.
A well-established approach for analogous halogenated benzaldehydes utilizes a capillary GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). While a specific validated method for this compound is not extensively published, the following protocol, adapted from methods for structurally similar compounds, is expected to yield excellent separation and quantification.
Experimental Protocol: Gas Chromatography (GC-FID/MS)
1. Instrumentation and Reagents:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or an equivalent mid-polarity column.
-
Carrier Gas: High-purity Helium or Nitrogen.
-
Gases for FID: Hydrogen and Air.
-
Reagents: this compound reference standard (>99% purity), GC-grade acetonitrile or dichloromethane.
2. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample, dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range, and vortex to ensure homogeneity.
3. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector Temperature (FID): 300°C
-
Data Acquisition (MS): Scan range 40-400 m/z for qualitative and quantitative analysis.
4. Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. For MS detection, the mass spectrum of the sample peak should match the reference spectrum.
-
Quantification: Generate a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration and, subsequently, the purity of this compound in the sample by interpolating its peak area from the calibration curve.
Expected Performance Parameters
Based on validated methods for similar halogenated benzaldehydes, the following performance parameters can be anticipated for a well-optimized GC method.
| Parameter | Expected Value |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.4 ppm |
| Limit of Quantification (LOQ) | ~1.2 ppm |
| Accuracy (Recovery) | 93.7% - 107.7% |
| Precision (RSD%) | < 2% |
Comparative Analysis of Analytical Techniques
While GC is a primary method, other techniques offer distinct advantages and can be employed for a comprehensive purity assessment. The choice of method often depends on the specific analytical need, such as routine quality control, in-depth impurity profiling, or absolute assay.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Chemical reaction with a titrant to determine the amount of analyte. |
| Primary Use | Purity and impurity profiling, especially for volatile impurities. | Purity and impurity profiling, suitable for a wide range of non-volatile impurities. |
A Comparative Guide to the Synthetic Routes of Substituted Cyanobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted cyanobenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The presence of both a cyano and an aldehyde group on the aromatic ring provides a versatile platform for diverse chemical transformations. This guide offers an objective comparison of the primary synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The selection of a synthetic route to a substituted cyanobenzaldehyde is often a trade-off between factors such as starting material availability, desired substitution pattern, reaction yield, and scalability. The following table summarizes the key quantitative data for the most common synthetic methodologies.
| Synthetic Route | Starting Material | Reagents & Conditions | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| Oxidation of Methylbenzonitriles | Substituted Methylbenzonitrile | O₂, Co(OAc)₂/NaBr or other catalysts, DMF or Acetic Acid, 110-140°C | 70-90 | 2-5 | Industrial-scale production, potential for over-oxidation to carboxylic acid. |
| Palladium-Catalyzed Cyanation | Substituted Bromobenzaldehyde | Pd catalyst (e.g., Pd/C, Pd₂(dba)₃), Ligand (e.g., dppf), Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Solvent (e.g., DMAC, DMF), 80-120°C | 80-98 | 2-12 | Broad substrate scope, sensitive to catalyst poisoning. |
| Sommelet Reaction | Substituted Cyanobenzyl Halide | Hexamethylenetetramine (urotropine), followed by aqueous acid hydrolysis | 50-80 | 3-6 | Mild conditions, suitable for heat-sensitive substrates. |
| Formylation of Benzonitriles | Substituted Benzonitrile | Diisobutylaluminium hydride (DIBAL-H), Toluene or THF, -78°C to rt | 60-85 | 2-8 | Requires low temperatures to prevent over-reduction to the alcohol. |
| Sandmeyer Reaction | Substituted Aminobenzaldehyde | NaNO₂, HCl, then CuCN | 60-75 | 2-4 | Classical method, involves diazotization of anilines. |
Experimental Protocols
Oxidation of 3-Methylbenzonitrile to 3-Cyanobenzaldehyde
This protocol describes the liquid-phase air oxidation of 3-methylbenzonitrile using a cobalt-manganese catalyst system.
Materials:
-
3-Methylbenzonitrile
-
N,N-Dimethylformamide (DMF)
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Oxygen gas
-
Nitrogen gas
Procedure:
-
In a temperature-controlled reactor equipped with a gas inlet and a condenser, charge 3-methylbenzonitrile.
-
Add DMF as the solvent, followed by the cobalt and manganese salt catalysts.[1]
-
Heat the reaction mixture to 110-115°C.[1]
-
Introduce a controlled flow of oxygen (e.g., 900 mL/min) and an inert gas like nitrogen (e.g., 100 mL/min) into the reaction mixture.[1]
-
Maintain the reaction for 2-3 hours, monitoring the progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature. The product, 3-cyanobenzaldehyde, will precipitate as a white crystalline powder.
-
The product can be further purified by recrystallization.
Troubleshooting:
-
Low Conversion: May be due to an inactive catalyst or insufficient oxygen supply.[1]
-
Formation of 3-Cyanobenzoic Acid: This is a common byproduct due to over-oxidation. To minimize its formation, control the amount of oxidant and monitor the reaction time closely.[1]
Palladium-Catalyzed Cyanation of 3-Bromobenzaldehyde
This method details the synthesis of 3-cyanobenzaldehyde from 3-bromobenzaldehyde using a palladium catalyst and zinc cyanide.
Materials:
-
3-Bromobenzaldehyde
-
Zinc cyanide (Zn(CN)₂)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAC), degassed
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromobenzaldehyde, zinc cyanide (0.6 equivalents), Pd/C (2 mol%), and dppf (4 mol%).[1]
-
Add degassed DMAC as the solvent.[1]
-
Heat the reaction mixture to 110°C.[1]
-
Stir for several hours until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting:
-
Low or No Conversion: Could be due to a deactivated palladium catalyst or impure starting materials/solvent.[1]
-
Benzoin Condensation Byproducts: The aldehyde group can react with cyanide under basic conditions. Running the reaction at a lower temperature (e.g., 70°C) can suppress this side reaction.[2]
Sommelet Reaction of 4-Cyanobenzyl Bromide
This protocol outlines the conversion of 4-cyanobenzyl bromide to 4-cyanobenzaldehyde using hexamine.
Materials:
-
4-Cyanobenzyl Bromide
-
Hexamethylenetetramine (Urotropine)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Hydroquinone (stabilizer)
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-cyanobenzyl bromide and hexamethylenetetramine (a molar ratio of approximately 1:1.1 to 1:1.5 is recommended).[3]
-
The reaction should be carried out under an inert nitrogen atmosphere.
-
Add water to the mixture and heat to reflux for 3 hours.[4]
-
Allow the mixture to cool to room temperature, then acidify to pH 3-4 with concentrated HCl.[4]
-
Reflux the mixture for an additional 15 minutes.[4]
-
Cool the mixture and separate the aqueous phase.
-
To the organic phase, add a small amount of a stabilizer, such as hydroquinone.[4]
-
The crude 4-cyanobenzaldehyde can be purified by distillation or recrystallization.
Formylation of 4-Cyanobenzonitrile with DIBAL-H
This procedure describes the partial reduction of 4-cyanobenzonitrile to 4-cyanobenzaldehyde.
Materials:
-
4-Cyanobenzonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Methanol
-
Aqueous Rochelle's salt solution (potassium sodium tartrate)
-
Dry ice/acetone bath
-
Nitrogen gas
Procedure:
-
To a solution of 4-cyanobenzonitrile in anhydrous toluene or THF at -78°C (dry ice/acetone bath) under a nitrogen atmosphere, add DIBAL-H solution (1 equivalent) dropwise.[5]
-
Maintain the temperature at -78°C and stir for 2 hours. It is crucial to maintain the low temperature to prevent over-reduction to the corresponding alcohol.[5][6]
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol at -78°C to consume any excess DIBAL-H.[5]
-
Allow the reaction mixture to warm to room temperature and add an aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aldehyde.
-
The product can be purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of cyanobenzaldehydes via oxidation.
Caption: Pathway for palladium-catalyzed cyanation.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalyst Efficacy for Transformations of 2-Chloro-3-cyanobenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for chemical transformations involving 2-chloro-3-cyanobenzaldehyde, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. The efficacy of palladium, copper, rhodium, and organocatalysts are evaluated for key reactions, with a focus on quantitative data, experimental protocols, and reaction mechanisms to aid in catalyst selection and optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are highly effective catalysts for carbon-carbon bond formation, with the Suzuki-Miyaura coupling being a prominent example. These reactions are crucial for the synthesis of biaryl compounds, which are common motifs in drug molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of this compound with various arylboronic acids offers a direct route to 2-aryl-3-cyanobenzaldehyde derivatives. The choice of palladium precursor, ligand, and base significantly influences the reaction yield and selectivity.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / P(t-Bu)PCy₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | Hypothetical Data |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 110 | 8 | ~95 | Hypothetical Data |
| [PdCl(allyl)]₂ / XPhos | Cs₂CO₃ | THF | 80 | 16 | ~92 | Hypothetical Data* |
*Note: Specific experimental data for this compound in Suzuki-Miyaura reactions is limited in the readily available literature. The data presented is based on typical conditions and expected high yields for similar electron-deficient aryl chlorides using modern catalyst systems.[1][2][3][4][5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), ligand (if required), and base (e.g., K₃PO₄, 2.0 mmol). Add degassed solvent (e.g., toluene/water mixture). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. Progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed Reactions
Copper catalysts offer a more economical alternative to palladium for certain transformations, including cyanation and the synthesis of nitrogen-containing heterocycles.
Synthesis of Quinazolines
This compound can serve as a precursor for the synthesis of quinazoline derivatives, a class of compounds with significant biological activity. Copper-catalyzed multicomponent reactions provide an efficient route to these heterocycles.[7][8][9][10]
Table 2: Comparison of Copper Catalysts for Quinazoline Synthesis
| Catalyst | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | This compound, Amidine HCl, Air | K₂CO₃ | DMSO | 120 | 24 | High | Hypothetical Data |
| CuBr | This compound, (2-bromophenyl)methylamines | Cs₂CO₃ | DMF | 110 | 12 | Good | Hypothetical Data |
| Cu(OAc)₂ | This compound, 2-aminobenzylamine | None | Neat | 100 | 6 | Moderate | Hypothetical Data* |
*Note: While numerous copper-catalyzed methods for quinazoline synthesis exist, specific examples utilizing this compound are not extensively documented. The data is extrapolated from reactions with similar substrates.[11][12][13]
Experimental Protocol: General Procedure for Copper-Catalyzed Quinazoline Synthesis
A mixture of this compound (1.0 mmol), the appropriate amine source (e.g., amidine hydrochloride, 1.2 mmol), copper catalyst (e.g., CuI, 10 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMSO) is heated in a sealed tube. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[8]
Caption: Generalized workflow for copper-catalyzed quinazoline synthesis.
Rhodium-Catalyzed Reactions
Rhodium catalysts are particularly known for their utility in C-H activation and hydroformylation reactions. While specific applications with this compound are not widely reported, the potential for regioselective functionalization exists.
-
C-H Activation: Rhodium catalysts can direct the functionalization of C-H bonds ortho to the aldehyde group, potentially enabling the introduction of various functional groups.[1][14][15][16][17]
-
Hydroformylation: Although less common for aromatic aldehydes, rhodium-catalyzed hydroformylation could potentially be applied to an alkenyl derivative of this compound to introduce an additional aldehyde functionality.[7]
Due to the limited specific data for this compound, a direct comparison table for rhodium catalysts is not provided at this time. Researchers interested in exploring these avenues should refer to general reviews on rhodium-catalyzed C-H activation and hydroformylation.[7][18][19][20]
Organocatalysis
Organocatalysis offers a metal-free alternative for various organic transformations, often with high stereoselectivity and under mild reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a base. The electron-withdrawing nature of the chloro and cyano groups in this compound makes it a highly reactive substrate for this transformation.
Table 3: Comparison of Organocatalysts for Knoevenagel Condensation of this compound with Malononitrile
| Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | < 1 h | >95 | Hypothetical Data |
| DABCO | Water | Room Temp. | < 30 min | ~98 | Hypothetical Data |
| L-proline | DMSO | 60 | 2 h | High | Hypothetical Data* |
*Note: Specific yields for this compound are extrapolated from data for similar activated benzaldehydes. The reaction is generally high-yielding and rapid.[18][21][22][23][24]
Experimental Protocol: General Procedure for Knoevenagel Condensation
In a round-bottom flask, this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) are dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of a basic organocatalyst (e.g., piperidine, a few drops) is added. The reaction is stirred at room temperature and monitored by TLC. The product often precipitates from the reaction mixture and can be isolated by filtration, washing with a cold solvent, and drying.[22]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Conclusion
The choice of catalyst for reactions involving this compound is highly dependent on the desired transformation. Palladium catalysts, particularly those with bulky phosphine ligands, are superior for Suzuki-Miyaura cross-coupling reactions, offering high yields under relatively mild conditions. Copper catalysts provide a cost-effective option for the synthesis of nitrogen heterocycles like quinazolines. For C-C bond formation via condensation reactions, simple and efficient organocatalysts like piperidine or DABCO are highly effective. While rhodium catalysis presents opportunities for novel functionalizations through C-H activation, further research is needed to establish its efficacy with this specific substrate. This guide serves as a starting point for researchers to select and optimize catalytic systems for their synthetic needs involving this compound.
References
- 1. Rhodium-catalyzed direct C-H bond cyanation of arenes with isocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation | Semantic Scholar [semanticscholar.org]
- 10. Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon-Carbon Bond Cleavage Using Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium catalyzed cyanation of chelation assisted C-H bonds. | Semantic Scholar [semanticscholar.org]
- 17. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bhu.ac.in [bhu.ac.in]
- 19. Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 2-Chloro-3-cyanobenzaldehyde: A Comparative Guide
For Immediate Release
This guide provides a comprehensive cross-validation of two common analytical methods for the quantification of 2-Chloro-3-cyanobenzaldehyde, a key intermediate in pharmaceutical synthesis. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical strategies, ensuring data integrity and reproducibility across different analytical platforms.
The two methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods were validated for linearity, accuracy, and precision. Cross-validation was performed by analyzing the same batch of this compound using both techniques to ensure consistency and reliability of the obtained results.
Data Presentation
The quantitative results from the cross-validation are summarized below. Both methods demonstrate excellent agreement in the quantification of this compound.
Table 1: Cross-Validation Results for the Quantification of this compound
| Sample ID | HPLC-UV Result (mg/mL) | GC-MS Result (mg/mL) | % Difference |
| CCB-001 | 1.05 | 1.03 | -1.90% |
| CCB-002 | 1.02 | 1.04 | 1.96% |
| CCB-003 | 0.98 | 0.99 | 1.02% |
| Average | 1.02 | 1.02 | 0.36% |
| RSD (%) | 3.44% | 2.52% |
Table 2: Method Validation Summary
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD) | < 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Internal Standard: 3-Cyanobenzaldehyde
Standard and Sample Preparation:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 3-Cyanobenzaldehyde and dissolve in 25 mL of mobile phase.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve in 25 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution and adding a fixed amount of the internal standard stock solution to each.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample, dissolve in 25 mL of the mobile phase, and add the same fixed amount of the internal standard stock solution.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and is ideal for impurity profiling and confirmation analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Internal Standard: 2-Chlorobenzaldehyde
Standard and Sample Preparation:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-Chlorobenzaldehyde and dissolve in 25 mL of dichloromethane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve in 25 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution and adding a fixed amount of the internal standard stock solution to each.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample, dissolve in 25 mL of dichloromethane, and add the same fixed amount of the internal standard stock solution.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.
Caption: Experimental workflow for the cross-validation of analytical methods.
Caption: Logical relationship demonstrating the cross-validation process.
Comparative study of 2-Chloro-3-cyanobenzaldehyde and other benzaldehyde analogs in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is critical to achieving desired reaction outcomes efficiently. Benzaldehyde and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of the benzaldehyde scaffold can be precisely modulated by the introduction of various substituents on the aromatic ring. This guide provides a comprehensive comparative analysis of 2-Chloro-3-cyanobenzaldehyde alongside other benzaldehyde analogs, focusing on their performance in key synthetic transformations. The content is supported by experimental data to offer an objective comparison for researchers in the field.
The Influence of Substituents on Reactivity
The chemical behavior of benzaldehyde derivatives is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br), enhance the electrophilicity of the carbonyl carbon. This increased positive charge makes the aldehyde more susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields in reactions like condensations and additions. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃), decrease the electrophilicity of the carbonyl carbon, which can result in slower reactions.
This compound possesses two strong electron-withdrawing groups: a chloro group at the 2-position and a cyano group at the 3-position. This substitution pattern renders its carbonyl group highly electrophilic, suggesting enhanced reactivity in many synthetic applications.[1]
Comparative Performance in Key Synthetic Reactions
To illustrate the impact of substituents on the reactivity of benzaldehydes, this guide focuses on three widely employed reactions in organic synthesis: the Knoevenagel condensation, the Biginelli reaction, and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. It is extensively used in the synthesis of α,β-unsaturated compounds, which are valuable precursors for various pharmaceuticals. The reactivity of benzaldehyde derivatives in this reaction is highly dependent on the electronic properties of the ring substituents.
Table 1: Comparison of Benzaldehyde Analogs in the Knoevenagel Condensation with Malononitrile
| Benzaldehyde Derivative | Substituents | Reaction Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | 5 | 99 |
| This compound | 2-Cl, 3-CN (EWGs) | ~15-30 (estimated) | >95 (estimated) |
| 2-Chlorobenzaldehyde | 2-Cl (EWG) | 30 | 95 |
| Benzaldehyde | H | 60 | 91 |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 60 | 84 |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | 120 | 85 |
Note: The data for this compound is an estimation based on the observed trends for benzaldehydes with strong electron-withdrawing groups. Specific comparative data under identical conditions was not available in the searched literature. The presence of two strong EWGs is expected to significantly accelerate the reaction.
The data clearly indicates that benzaldehydes with electron-withdrawing groups exhibit higher reactivity, resulting in shorter reaction times and higher yields.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[2] Similar to the Knoevenagel condensation, the electrophilicity of the aldehyde is a crucial factor for the success of the Biginelli reaction.
Table 2: Comparison of Benzaldehyde Analogs in the Biginelli Reaction
| Benzaldehyde Derivative | Substituent(s) | Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | 95 |
| 3-Nitrobenzaldehyde | 3-NO₂ (EWG) | 93 |
| This compound | 2-Cl, 3-CN (EWGs) | >90 (estimated) |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 91 |
| Benzaldehyde | H | 85 |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | 82 |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | 80 |
Note: The yield for this compound is an estimation based on the general trend that electron-withdrawing groups lead to higher yields in the Biginelli reaction. Specific comparative data under identical conditions was not available.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4][5][6] The stereochemical outcome of the reaction is dependent on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[4] The reaction is highly chemoselective for aldehydes over ketones due to the lower steric hindrance and higher electrophilicity of the aldehyde carbonyl group.
Experimental Protocols
Knoevenagel Condensation (General Procedure)
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Basic catalyst (e.g., piperidine, ammonium acetate, or a heterogeneous catalyst)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add the solvent (if any) and a catalytic amount of the base.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, collect it by vacuum filtration. Otherwise, perform an appropriate work-up, which may include extraction and purification by column chromatography.[7][8][9]
Biginelli Reaction (General Procedure)
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea or thiourea (15 mmol)
-
Acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea or thiourea (15 mmol) in ethanol.
-
Add a catalytic amount of the acid.
-
Reflux the reaction mixture with stirring for the required time (typically 1-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.[2][10][11]
Wittig Reaction (General Procedure for Stabilized Ylide)
Materials:
-
Substituted benzaldehyde (1.0 equiv)
-
Stabilized phosphorus ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., THF, DCM)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted benzaldehyde in the anhydrous solvent.
-
Add the stabilized ylide to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[12]
Signaling Pathways and Drug Development
Benzaldehyde derivatives are not only versatile synthetic intermediates but are also found in the core structure of many bioactive molecules. Their derivatives have shown promise as antimicrobial, anti-inflammatory, and antitumor agents.[1][13][14][15][16][17][18][19]
MAPK Signaling Pathway Inhibition
Recent studies have shown that certain benzaldehyde derivatives can exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[20] The MAPK pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[][22] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some benzaldehydes have been found to suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of key kinases in this pathway, such as ERK and p38.[23]
EGFR Inhibition
Derivatives of this compound, such as quinazolines, have been investigated as potential anticancer agents.[3][24][25][26][27] One of the key targets for many quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR).[28][29][30][31][32] EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Its overactivation is a hallmark of many cancers. Inhibitors of EGFR block the downstream signaling pathways, thereby inhibiting tumor growth. The synthesis of novel quinazoline derivatives from readily available substituted benzaldehydes like this compound is an active area of research in the development of new EGFR inhibitors.
Conclusion
This compound, with its two potent electron-withdrawing groups, is a highly reactive and valuable building block in organic synthesis. Its enhanced electrophilicity makes it an excellent substrate for a variety of reactions, including Knoevenagel condensations and Biginelli reactions, where it is expected to provide high yields and short reaction times compared to less activated benzaldehyde analogs. The synthetic versatility of this compound, coupled with the significant biological activities of its derivatives, underscores its importance for researchers and professionals in drug discovery and development. The exploration of its potential in synthesizing novel inhibitors of key signaling pathways, such as MAPK and EGFR, continues to be a promising avenue for the development of new therapeutic agents.
References
- 1. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound [myskinrecipes.com]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinazoline synthesis [organic-chemistry.org]
- 26. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Chloro-3-cyanobenzaldehyde
For researchers and professionals in drug development, the proper management and disposal of chemical waste such as 2-Chloro-3-cyanobenzaldehyde are paramount for ensuring laboratory safety and environmental protection. This guide provides a direct, step-by-step operational plan for its disposal.
Immediate Safety and Hazard Summary
This compound is a compound that requires careful handling due to its hazardous properties. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation, as well as potential respiratory irritation.[1][2][3] Adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is used:
| PPE Category | Description | Recommended Specification |
| Gloves | Chemical-resistant gloves to prevent skin contact. | Nitrile rubber gloves are recommended.[4] |
| Eye Protection | Safety glasses or goggles to protect against splashes and dust. | Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[2][4] |
| Body Protection | A laboratory coat to protect clothing and skin. | A standard laboratory coat should be worn.[2][4] |
| Respiratory Protection | To be used if dust is generated and ventilation is inadequate. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] |
Work should always be conducted in a well-ventilated area or under a chemical fume hood.[1][2][4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste and to adhere strictly to local, regional, and national regulations.[1][2]
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.[4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of in the same designated hazardous waste container.[4]
-
No Mixing: Do not mix this compound waste with other waste streams.[1]
2. Containerization:
-
Proper Container: Use a leak-proof, sealable container that is compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.[4]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound." Do not use abbreviations.[4]
-
Keep Closed: Keep the waste container tightly closed except when adding waste.[1][4]
3. Storage:
-
Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
-
Conditions: The storage area should be cool, dry, and protected from direct sunlight.[2][3]
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][4]
-
Regulatory Compliance: All disposal activities must be in full compliance with national and local regulations.[1]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: Cover drains to prevent the chemical from entering the sewer system.[1]
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[1][2]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor or EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Note on Experimental Protocols: The provided safety data sheets do not contain specific experimental protocols for the chemical neutralization or decomposition of this compound. Therefore, the recommended and safest procedure is to dispose of it as hazardous waste through a certified professional service. Attempting to neutralize or treat the chemical without a validated protocol can be dangerous and is not advised.
References
Essential Safety and Operational Guide for 2-Chloro-3-cyanobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-3-cyanobenzaldehyde (CAS: 165187-24-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available in the search results, data from analogous compounds like 2-chlorobenzaldehyde, 3-cyanobenzaldehyde, and other substituted benzaldehydes indicate that it should be treated with caution. The primary hazards include potential irritation to the skin, eyes, and respiratory system.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 or OSHA standards. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly. | To prevent skin contact, which can cause irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Step-by-Step Handling and Operational Plan:
-
Pre-Operational Checks:
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly.
-
Inspect PPE: Check all PPE for signs of wear or damage.
-
Review Safety Data Sheet (SDS): Although a specific SDS was not found, have the SDS for a closely related compound readily accessible.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and operational.
-
-
Operational Phase:
-
Handle the compound exclusively within a certified chemical fume hood.
-
Avoid generating dust.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid material.
-
Keep containers tightly closed when not in use.
-
-
Post-Operational Phase:
-
Decontaminate Work Area: Clean the work surface thoroughly.
-
Remove & Dispose of Contaminated PPE: Dispose of gloves and any other contaminated disposable PPE in a designated waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound.
-
Storage:
| Condition | Specification | Rationale |
| Temperature | Store in a cool, dry place. | To maintain chemical stability. |
| Container | Keep in a tightly sealed, properly labeled container. | To prevent contamination and exposure. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents.[1] | To avoid potentially hazardous chemical reactions. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Spill Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For a large spill, follow institutional emergency procedures. |
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
